Technical Documentation Center

2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride
  • CAS: 2406235-09-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride, a key heterocyclic building block in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and its significant role as a scaffold in the development of novel therapeutics, particularly in the area of kinase inhibition.

Core Molecular Attributes

2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is a substituted purine derivative. The purine core is a fundamental component of nucleic acids, and its synthetic analogs have been extensively explored for therapeutic purposes. The hydrochloride salt of this compound enhances its solubility in aqueous media, a crucial property for its use in biological assays and as a pharmaceutical intermediate.

Table 1: Physicochemical Properties of 2-chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride

PropertyValueSource/Method
Molecular Formula C₉H₁₂Cl₂N₆Deduced from free base
Molecular Weight 275.14 g/mol Calculated
Appearance Expected to be a solidGeneral knowledge of similar compounds
Solubility Soluble in water and polar organic solventsProperty of hydrochloride salts

Synthesis and Chemical Logic

The synthesis of 2-chloro-6-(piperazin-1-yl)-9H-purine typically starts from a readily available and more reactive purine precursor, 2,6-dichloropurine. The synthetic strategy hinges on the differential reactivity of the C2 and C6 positions of the purine ring towards nucleophilic aromatic substitution (SNAr).

The chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This disparity in reactivity allows for a selective, stepwise functionalization of the purine scaffold.

Diagram 1: Synthetic Pathway from 2,6-Dichloropurine

Synthesis DCP 2,6-Dichloropurine Intermediate 2-chloro-6-(piperazin-1-yl)-9H-purine DCP->Intermediate Selective Nucleophilic Aromatic Substitution at C6 Piperazine Piperazine Piperazine->Intermediate Product 2-chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride Intermediate->Product Salt Formation HCl HCl HCl->Product

Caption: General synthetic route to 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-chloro-6-(piperazin-1-yl)-9H-purine (Free Base)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropurine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagents: To this solution, add an excess of piperazine (typically 2-3 equivalents) to act as both the nucleophile and a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be used.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2-chloro-6-(piperazin-1-yl)-9H-purine.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable organic solvent, such as methanol or isopropanol.

  • Acidification: To this solution, add a solution of hydrochloric acid (1 equivalent) in a solvent like diethyl ether or isopropanol, dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with a non-polar solvent like diethyl ether to remove any residual impurities, and dried under vacuum to yield 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the purine ring protons, the piperazine methylene protons, and the N-H protons. The integration of these signals should correspond to the number of protons in the molecule. In a solvent like DMSO-d₆, one would expect to see a singlet for the C8-H of the purine ring, and two sets of multiplets for the piperazine protons. The N-H protons of the purine and the piperazinium ion would likely appear as broad singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the carbon atoms in the purine ring and the piperazine moiety, providing further structural confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated free base (C₉H₁₂ClN₆⁺). The isotopic pattern of the molecular ion, due to the presence of a chlorine atom, would show a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (typically in the range of 3200-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=N and C=C stretching of the purine ring (in the fingerprint region, 1400-1600 cm⁻¹), and C-Cl stretching.

Mechanism of Action and Biological Relevance: A Scaffold for Kinase Inhibitors

The 2,6-disubstituted purine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. Derivatives of 2-chloro-6-(piperazin-1-yl)-9H-purine have shown significant potential as inhibitors of various protein kinases.

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, kinase inhibitors are a major class of therapeutic agents.

The 2-chloro-6-(piperazin-1-yl)-9H-purine core serves as a versatile template for the design of kinase inhibitors. The N9 position can be functionalized to interact with the solvent-exposed region of the kinase active site, while modifications at the C2 position, by displacing the chlorine atom with other functional groups, can be tailored to target specific amino acid residues within the ATP-binding pocket, thereby conferring selectivity and potency.

Diagram 2: Generalized Kinase Inhibition Pathway

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Purine Derivative Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Signaling Downstream Cell Signaling Phospho_Substrate->Cell_Signaling Kinase_Inhibited Protein Kinase No_Phospho No Phosphorylation Kinase_Inhibited->No_Phospho Inhibitor 2-chloro-6-(piperazin-1-yl) -9H-purine Derivative Inhibitor->Kinase_Inhibited Binds to ATP Pocket Blocked_Signaling Blocked Cell Signaling No_Phospho->Blocked_Signaling

Caption: Mechanism of action of purine-based kinase inhibitors.

Studies have shown that related 6-substituted piperazine-purine analogs exhibit potent anticancer activity by inducing apoptosis and inhibiting key kinases such as Src, anaplastic lymphoma kinase (ALK), and Bruton's tyrosine kinase (BTK)[2]. For instance, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs have demonstrated significant cytotoxic potential in liver cancer cells through the inhibition of the Src signaling pathway, leading to apoptosis[2].

Applications in Research and Drug Development

2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for drug discovery and development. Its key applications include:

  • Scaffold for Kinase Inhibitor Libraries: Due to the reactivity of the C2-chloro group, this compound is an excellent starting material for generating libraries of 2,6,9-trisubstituted purines. By reacting it with a diverse range of amines, thiols, or other nucleophiles, researchers can rapidly create a multitude of analogs for screening against various kinase targets[3][4].

  • Fragment-Based Drug Discovery: The purine-piperazine core can be used as a fragment in fragment-based drug discovery (FBDD) approaches to identify initial hits that can be further optimized into potent drug candidates.

  • Probes for Chemical Biology: Labeled derivatives of this compound can be synthesized to serve as chemical probes for studying the function and localization of specific proteins within cells.

Conclusion and Future Perspectives

2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its straightforward synthesis from 2,6-dichloropurine and the differential reactivity of its C2 and C6 positions make it an ideal scaffold for creating diverse chemical libraries. The demonstrated potential of its derivatives as potent kinase inhibitors underscores its importance in the ongoing search for new and effective treatments for cancer and other diseases driven by aberrant kinase signaling. Future research will likely focus on the development of more selective and potent inhibitors derived from this scaffold, with improved pharmacokinetic and pharmacodynamic properties.

References

  • SpectraBase. 9H-purin-6-amine, 2-chloro-N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-. Available from: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Available from: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
  • Al-Ostath, A., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry, 14(12), 2469-2490.
  • NextSDS. 2-chloro-6-(4-phenyl-1-piperazinyl)-9H-Purine. Available from: [Link]

  • Gomez, G., et al. (2024). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Molecules, 29(10), 2269.

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 2-Chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride

Executive Summary & Strategic Context The 2-chloro-6-(piperazin-1-yl)-9H-purine scaffold is a cornerstone building block in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 2-chloro-6-(piperazin-1-yl)-9H-purine scaffold is a cornerstone building block in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (1). The structural architecture of this molecule is highly strategic:

  • The Purine Core serves as a bioisostere for the adenine ring of ATP, anchoring the molecule to the kinase hinge region.

  • The C6-Piperazine Vector projects into the solvent-exposed region of the binding pocket. This improves aqueous solubility and allows for salt-bridge formations with aspartate residues, drastically improving cellular potency (2).

  • The C2-Chlorine Vector provides a highly reactive electrophilic site for late-stage diversification via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling.

However, the presence of the hydrochloride salt—while beneficial for shelf stability and crystallinity—introduces specific handling challenges. The acidic microenvironment combined with the electrophilic C2 position makes the molecule susceptible to hydrolysis if exposed to ambient moisture. This guide details the physicochemical properties, hazard profiles, and self-validating experimental workflows required to handle this API building block safely and effectively.

Pharmacophore Core 2-Chloro-6-(piperazin-1-yl)-9H-purine HCl (Core Scaffold) C6 C6-Piperazine Vector (Solvent-Exposed Region) Core->C6 Structural Role C2 C2-Chlorine Vector (Hinge-Binding Anilines) Core->C2 Structural Role N9 N9-Purine Vector (Ribose Pocket Mimetics) Core->N9 Structural Role C6_Rxn Amide Coupling / Alkylation (Improves Solubility & PK) C6->C6_Rxn C2_Rxn SNAr / Buchwald-Hartwig (Kinase Selectivity Tuning) C2->C2_Rxn N9_Rxn Mitsunobu / Alkylation (Fills ATP Ribose Pocket) N9->N9_Rxn Kinase Potent ATP-Competitive Kinase Inhibitor (e.g., CDK, NUAK1) C6_Rxn->Kinase C2_Rxn->Kinase N9_Rxn->Kinase

Synthetic vectors of 2-chloro-6-(piperazin-1-yl)-9H-purine in kinase inhibitor design.

Chemical Identity & Physicochemical Profiling

To ensure accurate stoichiometric calculations and proper solvent selection, researchers must account for the specific salt form of the purine derivative. The data below summarizes the properties of the standard hydrochloride salt.

PropertyValue
Chemical Name 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride
CAS Registry Number 2406235-09-2 (HCl salt) / 1105192-82-2 (Free base)
Molecular Formula C9H11ClN6 · HCl
Molecular Weight 275.14 g/mol (HCl salt) / 238.68 g/mol (Free base)
Appearance Off-white to pale yellow crystalline powder
Solubility Profile Soluble in DMSO (≥20 mg/mL) and DMF; slightly soluble in Water
Storage Conditions -20°C (Desiccated, Argon/Nitrogen atmosphere)

Hazard Assessment & Safety Causality

According to standard Safety Data Sheets for halogenated purine-piperazine derivatives, this compound is classified under GHS as a Skin Irritant (Category 2) , Eye Irritant (Category 2A) , and a Specific Target Organ Toxicant - Single Exposure (Category 3, respiratory tract) (3).

Causality-Driven Safety Protocols:

  • Hygroscopicity & Hydrolysis Risk: The hydrochloride salt form is highly hygroscopic (4). Absorption of atmospheric water not only skews stoichiometric calculations during delicate cross-coupling reactions but also facilitates the nucleophilic attack of water on the C2 position. This leads to the formation of an inactive C2-hydroxy purinone byproduct. Rule: Always store at -20°C under an inert argon atmosphere.

  • Aerosolization Prevention: The lyophilized powder is prone to static charge buildup. Rule: Always use anti-static U-shaped spatulas and weigh the compound inside a certified Class II biological safety cabinet or fume hood to prevent inhalation of the respiratory irritant.

Self-Validating Experimental Workflows

The following protocols are designed as closed-loop, self-validating systems. Each workflow includes a mandatory quality control check to ensure the integrity of the chemical matter before proceeding to the next step.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions

This protocol ensures the generation of stable, hydrolysis-free stock solutions for biological assays or synthetic aliquoting.

  • Equilibration: Remove the sealed vial from -20°C storage and place it in a vacuum desiccator for 30–60 minutes to reach room temperature.

    • Causality: Opening a cold vial exposes the hygroscopic HCl salt to atmospheric moisture, causing immediate condensation and subsequent C2-chlorine hydrolysis.

  • Weighing: Under a fume hood, use an anti-static spatula to weigh the desired mass into a pre-dried amber glass vial.

  • Dissolution: Add anhydrous, amine-free DMSO to achieve a 10 mM or 50 mM stock. Vortex for 30 seconds and sonicate in a water bath at 25°C for 2 minutes until the solution is optically clear.

  • Self-Validation (LC-MS Check): Withdraw a 1 µL aliquot, dilute in 1 mL of Acetonitrile/Water (50:50), and inject into an LC-MS system.

    • Validation Logic: Confirm the presence of the [M+H]+ peak at m/z ~239 (free base mass). If a peak at m/z ~221 is detected, it indicates that hydrolysis to the C2-hydroxy derivative has occurred, and the batch must be discarded.

  • Storage: Aliquot the validated solution into single-use amber vials, purge the headspace with Argon, cap tightly, and store at -80°C.

HandlingWorkflow Start Lyophilized HCl Salt (Storage at -20°C) Equilibrate Equilibrate to Room Temp (Desiccator, 30-60 min) Start->Equilibrate Prevent condensation Weigh Weighing under Fume Hood (Anti-static spatulas) Equilibrate->Weigh Maintain anhydrous state Dissolve Dissolution in Anhydrous DMSO (Vortex & Sonicate) Weigh->Dissolve Prepare stock (>10 mM) Validate Self-Validation: LC-MS (Check for C2-OH Hydrolysis) Dissolve->Validate Quality control Store Aliquoting & Argon Purge (Store at -80°C) Validate->Store If purity > 95%

Step-by-step handling and dissolution workflow for purine hydrochloride salts.

Protocol B: Late-Stage Functionalization via C2-SNAr

This protocol outlines the substitution of the C2-chlorine with an aniline derivative, a standard step in kinase inhibitor synthesis.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride (1.0 eq) and the desired aniline derivative (1.5 eq).

  • Solvent & Base Addition: Suspend the reagents in anhydrous n-butanol or 1,4-dioxane. Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq).

    • Causality: DIPEA serves a dual purpose. First, it neutralizes the hydrochloride salt of the starting material to free the basic amines. Second, it acts as an acid scavenger for the HCl generated during the nucleophilic aromatic substitution, driving the reaction forward.

  • Thermal Activation: Heat the mixture to 100–120°C for 12–18 hours under a continuous nitrogen atmosphere.

  • Self-Validation (TLC/UPLC Check): Monitor the reaction via TLC (DCM:MeOH 9:1).

    • Validation Logic: The complete disappearance of the starting material spot (UV active at 254 nm) and the appearance of a lower Rf product spot confirms successful substitution. Do not proceed to workup until the starting material is consumed.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and purify via flash column chromatography.

References

  • Source: bldpharm.
  • Title: Safety Data Sheet - 2-chloro-6-piperazin-1-yl-9H-purine | AK Scientific, Inc.
  • Title: From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds Source: RSC Publishing URL
  • Title: Development of Purine and Pyrrolopyrimidine Scaffolds as Potent, Selective, and Brain Penetrant NUAK1 Inhibitors Source: ACS Medicinal Chemistry Letters URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Alkylation of 2-Chloro-6-(piperazin-1-yl)-9H-purine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive experimental protocol for the N-alkylation of 2-chloro-6-(piperazin-1-yl)-9H-purine, a critical inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive experimental protocol for the N-alkylation of 2-chloro-6-(piperazin-1-yl)-9H-purine, a critical intermediate in the synthesis of diverse bioactive molecules. The N-alkylation of purine scaffolds is a cornerstone of medicinal chemistry, yet it presents significant challenges, primarily concerning regioselectivity. This document elucidates the underlying chemical principles, offers a detailed step-by-step protocol, and discusses characterization techniques and common pitfalls. The aim is to equip researchers with the necessary knowledge to successfully synthesize N-alkylated purine derivatives for applications in drug discovery and development.

Introduction: The Significance of N-Alkylated Purines

Purine derivatives are a class of heterocyclic compounds of immense interest in medicinal chemistry due to their structural resemblance to the purine bases of DNA and RNA.[1] This structural motif makes them "privileged scaffolds" for the design of a wide array of therapeutic agents, including kinase inhibitors for oncology, antiviral medications, and anti-inflammatory drugs.[2][3][4] The introduction of substituents at the C-2, C-6, and N-9 positions of the purine ring is a common strategy to enhance binding affinity and selectivity for specific biological targets.[2]

The N-alkylation of the purine core, particularly at the N-9 position, is a crucial step in the synthesis of many of these compounds.[5] However, direct alkylation of the purine ring often leads to a mixture of N-7 and N-9 regioisomers, with the N-9 isomer typically being the more thermodynamically stable product.[6][7][8] Controlling this regioselectivity is a key challenge that necessitates careful optimization of reaction conditions. This guide focuses on the N-alkylation of 2-chloro-6-(piperazin-1-yl)-9H-purine, a versatile intermediate for the development of 2,6,9-trisubstituted purine libraries.

Synthetic Strategy and Mechanistic Considerations

The N-alkylation of purines is typically achieved through a nucleophilic substitution reaction where the purine anion attacks an alkyl halide or a similar electrophile. The reaction is generally performed in the presence of a base to deprotonate the purine ring, thereby increasing its nucleophilicity.

The Challenge of Regioselectivity: N-7 versus N-9 Alkylation

The purine ring system has two primary sites for alkylation: the N-7 and N-9 positions of the imidazole ring. The distribution of the final products is influenced by several factors, including the nature of the purine substituents, the alkylating agent, the base, the solvent, and the reaction temperature.

  • Thermodynamic vs. Kinetic Control : The N-9 substituted product is generally the thermodynamically more stable isomer. Reactions carried out at higher temperatures or for longer durations often favor the formation of the N-9 isomer. Conversely, kinetically controlled conditions (e.g., using specific catalysts at lower temperatures) can sometimes be employed to favor the N-7 isomer.[6][7]

  • Steric Hindrance : Bulky substituents on the purine ring or the alkylating agent can influence the regioselectivity. For instance, the presence of a bulky group at the C-6 position may sterically hinder the N-7 position, favoring N-9 alkylation.[9][10]

  • Base and Solvent Effects : The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to generate the purine anion.[9][11] Other bases like potassium carbonate (K₂CO₃) or tetrabutylammonium hydroxide have also been successfully employed.[1][8][12]

General Workflow

The synthesis of N-alkylated 2-chloro-6-(piperazin-1-yl)-9H-purine derivatives typically follows a sequential substitution pathway, starting from a di-substituted purine.

G cluster_0 Synthesis Pathway 2,6-Dichloropurine 2,6-Dichloropurine Intermediate 2-Chloro-6-(piperazin-1-yl)-9H-purine 2,6-Dichloropurine->Intermediate SNAr at C6 with Piperazine N9_Alkylated_Product N-9 Alkylated Product Intermediate->N9_Alkylated_Product N-Alkylation (e.g., R-X, Base) N7_Alkylated_Product N-7 Alkylated Product (Side Product) Intermediate->N7_Alkylated_Product N-Alkylation (Side Reaction)

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathway of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride

Abstract This document provides a detailed guide for the analysis of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride using mass spectrometry. It outlines the predicted fragmentation patterns based on the compound's s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the analysis of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride using mass spectrometry. It outlines the predicted fragmentation patterns based on the compound's structure and offers a validated protocol for acquiring and interpreting mass spectra. This guide is intended for researchers, scientists, and professionals in drug development and quality control who are working with this or structurally related compounds.

Introduction: The Significance of 2-chloro-6-(piperazin-1-yl)-9H-purine

2-chloro-6-(piperazin-1-yl)-9H-purine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various bioactive molecules. Its purine core is a fundamental building block in numerous physiological processes, making its derivatives prime candidates for drug discovery, particularly in oncology and virology. Purine nucleoside analogs, for instance, have demonstrated broad antitumor activity.[1]

Accurate characterization of such molecules is paramount for ensuring the integrity of research and the quality of pharmaceutical products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only precise mass determination but also invaluable structural information through the analysis of fragmentation patterns. Understanding these patterns is crucial for unambiguous compound identification, metabolite profiling, and impurity analysis.

This application note will delve into the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation of the hydrochloride salt of this compound, providing a logical framework for predicting and interpreting its fragmentation behavior. ESI is a soft ionization technique, making it particularly suitable for producing ions from molecules that are prone to fragmentation.[2]

Predicted Fragmentation Pathways

The fragmentation of 2-chloro-6-(piperazin-1-yl)-9H-purine in a mass spectrometer, typically following protonation in the ion source, is governed by the inherent chemical stability of its bonds and the distribution of charge. The most likely sites of protonation are the basic nitrogen atoms of the purine ring and the piperazine moiety. The subsequent fragmentation in the collision cell (e.g., via Collision-Induced Dissociation - CID) will proceed through the lowest energy pathways.

Molecular Structure and Key Bonds:

The structure consists of a purine core substituted with a chlorine atom at the C2 position and a piperazine ring at the C6 position. The hydrochloride salt form ensures that the compound is readily ionizable.

The primary fragmentation events are anticipated to involve the piperazine ring and the purine core.

  • Piperazine Ring Fragmentation: The C-N bonds of the piperazine ring are susceptible to cleavage.[3] This can lead to the loss of ethyleneimine fragments or cleavage within the ring itself, yielding characteristic ions. Studies on phenylpiperazines have identified common fragment ions at m/z 119, 70, and 56.[3]

  • Purine Core Fragmentation: The purine ring system is relatively stable, but can undergo characteristic cleavages. These often involve the sequential loss of small molecules. For similar purine-containing structures, the loss of substituents from the imidazole ring in the form of small molecules is a major fragmentation route, while the ring itself tends not to open.[4]

  • Cleavage of the C6-N bond: The bond connecting the piperazine ring to the purine core is a likely point of fragmentation, leading to the formation of ions corresponding to the protonated purine core and the piperazine fragment.

Proposed Fragmentation Diagram:

Below is a DOT language script that visualizes the predicted fragmentation pathway.

Fragmentation_Pathway M_H [M+H]+ m/z 253.08 F1 Fragment 1 Loss of C2H4N m/z 210.05 M_H->F1 -C2H4N F2 Fragment 2 Cleavage of Piperazine Ring m/z 196.04 M_H->F2 -C3H7N F3 Fragment 3 Loss of Piperazine m/z 169.00 M_H->F3 -C4H9N2 F5 Fragment 5 Loss of Cl m/z 218.11 M_H->F5 -Cl F4 Fragment 4 Purine Core Fragment m/z 154.99 F3->F4 -NH Data_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing & Interpretation A1 Prepare & Inject Sample A2 LC Separation A1->A2 A3 MS1 Full Scan (Precursor Ion ID) A2->A3 A4 MS/MS Product Ion Scan (Fragmentation) A3->A4 P1 Extract Ion Chromatogram (XIC) for m/z 253.08 A4->P1 Raw Data P2 Analyze MS/MS Spectrum P1->P2 P3 Identify Fragment Ions P2->P3 P4 Compare with Predicted Pathway P3->P4 F Report Generation P4->F Final Report

Sources

Method

Protocol for derivatization of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride

Application Note: Comprehensive Protocol for the Dual-Site Derivatization of 2-Chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride Introduction & Mechanistic Rationale The compound 2-chloro-6-(piperazin-1-yl)-9H-purine hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Protocol for the Dual-Site Derivatization of 2-Chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride

Introduction & Mechanistic Rationale

The compound 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is a highly privileged building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors (e.g., Bcr-Abl, MNK, and EGFR targets) and other purine-based pharmacophores[1],[2].

From a synthetic perspective, this scaffold presents a fascinating exercise in orthogonal reactivity. It contains two primary sites for derivatization:

  • The Piperazine N4 Secondary Amine: Highly nucleophilic and sterically accessible.

  • The Purine C2 Chlorine: An electrophilic site that is notoriously sluggish toward nucleophilic aromatic substitution (SNAr) due to the electron-donating effect of the C6-piperazine substituent, which deactivates the purine core[3].

Expertise & Experience Insight: Because the starting material is supplied as a hydrochloride salt, stoichiometric base management is the most critical factor in the first step. Failure to adequately liberate the free base of the piperazine will result in stalled couplings or unwanted side reactions. Furthermore, derivatizing the highly reactive piperazine first, followed by the less reactive C2 position, prevents unwanted polymerization or bis-substitution, creating a self-validating, stepwise synthetic system.

Process Visualization

G A 2-Chloro-6-(piperazin-1-yl) -9H-purine HCl B Piperazine N-Derivatization (Acylation / Sulfonylation) Mild Conditions (RT) A->B DIPEA, HATU DMF, RT C Intermediate N-Substituted Piperazinyl 2-Chloro-9H-purine B->C D Purine C2-Derivatization (SNAr / Cross-Coupling) Harsh Conditions (>110 °C) C->D R'-NH2, n-BuOH 110-130 °C E Final Product 2,6-Disubstituted Purine Scaffold D->E

Sequential dual-site derivatization workflow for 2-chloro-6-(piperazin-1-yl)-9H-purine.

Experimental Protocols

Protocol A: Chemoselective N-Acylation of the Piperazine Moiety

This protocol utilizes HATU as a coupling agent to form an amide bond at the piperazine N4 position. The mild conditions ensure absolute chemoselectivity, leaving the C2-chlorine and N9-proton strictly intact[1].

Reagents & Materials:

  • 2-Chloro-6-(piperazin-1-yl)-9H-purine hydrochloride (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture. Causality Note: 1.0 eq is consumed neutralizing the purine's HCl salt, 1.0 eq neutralizes the acidic byproduct of HATU coupling, and 1.0 eq provides the basic environment necessary to drive the reaction forward.

  • Active Ester Formation: Stir the mixture for 15 minutes at room temperature (20–25 °C) until the active ester is fully formed (solution often turns slightly yellow).

  • Substrate Addition: Add the 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride (1.0 eq) in one solid portion.

  • Reaction Monitoring (Self-Validating Checkpoint): Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS. Successful conversion is validated by the disappearance of the starting material mass and the appearance of the +[Acyl - H2O] mass peak, confirming N-acylation without C2 displacement.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (critical for removing residual DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude intermediate is typically >90% pure and can be used directly in Protocol B.

Protocol B: High-Temperature SNAr at the Purine C2 Position

Because the newly acylated C6-piperazine donates electron density into the purine ring, the C2-chlorine is highly deactivated. Standard SNAr conditions will fail. This protocol utilizes forcing thermal conditions in a polar protic solvent to overcome the high activation energy barrier[4],[2].

Reagents & Materials:

  • N-Acylated Intermediate from Protocol A (1.0 eq)

  • Primary or Secondary Amine Nucleophile (3.0–5.0 eq)

  • DIPEA (2.0 eq)

  • n-Butanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Suspend the intermediate (1.0 eq) and the amine nucleophile (3.0–5.0 eq) in n-butanol to achieve a 0.2 M concentration in a heavy-walled pressure tube or microwave vial.

  • Acid Scavenging: Add DIPEA (2.0 eq) to neutralize the HCl generated during the substitution.

  • Thermal Activation: Seal the vessel and heat to 110–130 °C for 12–24 hours[4]. Causality Note: n-Butanol is specifically chosen because its boiling point (117.7 °C) allows for the high temperatures required for C2 substitution without the immediate need for specialized high-pressure reactors.

  • Cooling & Precipitation: Allow the reaction to cool slowly to room temperature. Self-Validating Checkpoint: The highly polar trisubstituted purine product will frequently precipitate directly out of the n-butanol upon cooling.

  • Isolation: If precipitation occurs, filter the solid and wash with cold ethanol. If no precipitation occurs, concentrate the mixture under high vacuum to remove n-butanol, and purify the residue via flash column chromatography using a Dichloromethane/Methanol (95:5 to 90:10) gradient.

Quantitative Data Summary

The table below summarizes the expected thermodynamic parameters and yields for the various derivatization pathways available for this scaffold, establishing baseline metrics for assay validation.

Reaction TypeTarget SiteTypical ReagentsTemp (°C)Time (h)Expected Yield (%)
N-Acylation Piperazine N4R-COOH, HATU, DIPEA, DMF20–252–485–95
Sulfonylation Piperazine N4R-SO2Cl, TEA, DCM0–251–380–90
SNAr Amination Purine C2R-NH2, DIPEA, n-BuOH110–13012–2455–80
Buchwald-Hartwig Purine C2R-NH2, Pd2(dba)3, Xantphos, Dioxane100–1108–1645–70

References

  • Title: Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Medicinal chemistry approaches to target the MNK–eIF4E axis in cancer Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability & Handling of 2-Chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride

Welcome to the technical support and troubleshooting center for 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride . This compound is a highly versatile heterocyclic building block widely utilized in the synthesis of ki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride . This compound is a highly versatile heterocyclic building block widely utilized in the synthesis of kinase inhibitors and nucleoside analogs. While the piperazine and purine scaffolds offer excellent pharmacological properties, their unique electronic and structural characteristics require precise handling to prevent degradation and ensure reproducible experimental outcomes.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my DMSO stock solution lose potency or show new peaks on LC-MS after prolonged storage? Causality & Mechanism: The 2-chloro position on the purine ring is highly electrophilic. When the compound is dissolved in hygroscopic solvents like DMSO that have absorbed trace amounts of atmospheric water, it rapidly undergoes nucleophilic aromatic substitution (SNAr)[1]. This moisture-driven hydrolysis replaces the 2-chloro group with a hydroxyl group, yielding 2-hydroxy-6-(piperazin-1-yl)-9H-purine. Purine derivatives with halogen leaving groups at the C2 position are notoriously sensitive to this specific degradation pathway[2]. Solution: Always use strictly anhydrous DMSO (<0.01% water) stored under an inert gas. Prepare single-use aliquots and store them at -80°C to arrest kinetic degradation.

Q2: My compound completely dissolves in water, but precipitates immediately when diluted into my pH 7.4 assay buffer. How do I prevent this? Causality & Mechanism: The compound is supplied as a hydrochloride salt. In acidic environments, both the piperazine ring (pKa ~9.8) and the purine core (pKa ~6.5–7.1) are protonated, rendering the molecule highly soluble[3]. However, when introduced to a physiological pH of 7.4, the purine nitrogen deprotonates. This shifts the molecule toward its uncharged free-base or zwitterionic form, drastically reducing its aqueous solubility and causing rapid precipitation. Solution: Avoid direct dilution from highly concentrated aqueous stocks into neutral buffers. Instead, pre-dilute the stock in a transitional buffer (e.g., pH 5.5) or incorporate a biologically compatible co-solvent (e.g., 1–5% DMSO or 0.1% Tween-20) into your final assay buffer to maintain the compound in solution.

Q3: Is the piperazine ring susceptible to degradation during standard benchtop handling? Causality & Mechanism: Yes. While the piperazine scaffold is a privileged structure in medicinal chemistry[4], the secondary amine within the ring is susceptible to oxidative degradation. Exposure to ambient UV light and trace transition metals present in standard biological buffers can catalyze the formation of N-oxides or trigger ring-opening events. Solution: Prepare all working solutions in amber vials to prevent photodegradation. Consider adding a mild chelating agent (e.g., 1 mM EDTA) to your assay buffers to sequester catalytic trace metals.

Part 2: Quantitative Data Summaries

Table 1: Solubility Profile
Solvent / BufferMax ConcentrationpH EnvironmentNotes & Causality
Anhydrous DMSO >50 mMN/AExcellent solubility; highly susceptible to hydrolysis if water is introduced.
Water (Milli-Q) ~25 mMAcidic (HCl salt)High solubility due to full protonation of the piperazine/purine nitrogens.
PBS (pH 7.4) <1 mMNeutralPoor solubility; free-base formation leads to rapid aggregation and precipitation.
Acetate Buffer ~10 mMAcidic (pH 5.0)Ideal intermediate dilution buffer to maintain protonation state.
Table 2: Stability Matrix
Storage ConditionEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Solid (Desiccated, -20°C) >2 YearsNone (Stable)
DMSO Stock (Wet, 25°C) <48 HoursC2-Hydrolysis (SNAr)
DMSO Stock (Anhydrous, -80°C) >6 MonthsNegligible
Aqueous Buffer (pH 7.4, 37°C) ~12 HoursOxidation / Precipitation

Part 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Preparation of 10 mM Anhydrous DMSO Stock Solution
  • Equilibration: Transfer the sealed, lyophilized API vial from -20°C to a desiccator at room temperature for 30 minutes.

    • Causality: Prevents atmospheric moisture condensation on the cold powder, which would initiate hydrolysis.

  • Gravimetric Transfer: Weigh the required mass using an analytical balance.

    • Validation Check: Weigh the empty source vial afterward to calculate the exact mass transferred by difference. Recalculate your required solvent volume based on this exact mass.

  • Dissolution: Add the calculated volume of anhydrous DMSO (sealed under argon, <0.01% water) to achieve a 10 mM concentration. Vortex for 30 seconds.

    • Validation Check: Visually inspect the vial against a dark background. The solution must be completely transparent with zero particulate scattering.

  • Analytical QC: Withdraw a 1 µL aliquot and analyze via LC-MS (UV 254 nm trace).

    • Validation Check: The 2-chloro API peak must integrate to >98% purity. The 2-hydroxy degradant peak must be <2%. If the degradant exceeds 2%, the DMSO was compromised; discard and remake.

  • Storage: Aliquot the validated stock into single-use amber microcentrifuge tubes, blanket with argon gas, and store immediately at -80°C.

Protocol B: Preparation of Aqueous Working Solutions for In Vitro Assays
  • Thawing: Thaw a single-use 10 mM DMSO aliquot at room temperature.

    • Validation Check: Vortex for 10 seconds and centrifuge at 10,000 x g for 1 minute. Check the bottom of the tube; a visible pellet indicates freeze-thaw aggregation. If a pellet is present, discard the aliquot.

  • Intermediate Dilution: Dilute the stock 1:10 into an intermediate acidic buffer (e.g., 50 mM Acetate, pH 5.0) to yield a 1 mM working solution.

    • Validation Check: Measure the Optical Density (OD) at 600 nm. The absorbance must be <0.05, confirming the absence of colloidal aggregation.

  • Final Assay Dilution: Perform the final dilution into your pH 7.4 assay buffer (containing 1 mM EDTA) immediately before applying to cells or enzymes to minimize the window for precipitation.

Part 4: Mechanistic Pathways & Workflows

Degradation A 2-Chloro-6-(piperazin-1-yl) -9H-purine HCl B H2O / Nucleophilic Attack (SNAr at C2) A->B Trace water in DMSO or high pH C 2-Hydroxy-6-(piperazin-1-yl) -9H-purine B->C Hydrolysis

Mechanistic pathway of nucleophilic aromatic substitution (SNAr) leading to 2-chloro hydrolysis.

Workflow Step1 Weigh API in Low-Humidity Environment Step2 Dissolve in Anhydrous DMSO (<0.01% H2O) Step1->Step2 QC QC Check: LC-MS (<2% Hydrolysis) Step2->QC Step3 Aliquot & Freeze at -80°C Fail Discard & Remake QC->Fail Fail Pass Proceed to Assay QC->Pass Pass Pass->Step3

Self-validating workflow for preparing and quality-controlling anhydrous DMSO stock solutions.

References

  • Title: Chemical structures of purine and its derivatives.
  • Source: beilstein-journals.
  • Source: acs.
  • Source: guidechem.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-Chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride . This compound presents a unique triad of stability challenges: a highly hygroscopic salt form, an oxidation-prone secondary amine, and a hydrolysis-susceptible chlorinated purine ring.

This guide moves beyond basic storage recommendations to explain the causality behind degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

Architecture of Instability: Mechanistic Overview

To effectively protect this compound, we must first understand how it degrades. The hydrochloride (HCl) salt form drastically lowers the deliquescence relative humidity (DRH) of the powder, making it act as a moisture sponge[1]. Once water is absorbed, the localized acidic microenvironment catalyzes the nucleophilic aromatic substitution of the C2-chlorine bond[2]. Simultaneously, the piperazine ring's secondary amine is a prime target for atmospheric auto-oxidation[3].

G API 2-Chloro-6-(piperazin-1-yl) -9H-purine HCl Moisture Moisture (H2O) Absorption API->Moisture Oxygen Oxygen / ROS Exposure API->Oxygen HeatLight Heat & UV Light API->HeatLight Hydrolysis C2-Cl Hydrolysis (Nucleophilic Substitution) Moisture->Hydrolysis Acidic Microenvironment Caking Deliquescence & Caking Moisture->Caking Hygroscopic HCl Salt Oxidation Piperazine Oxidation (N-oxide formation) Oxygen->Oxidation Secondary Amine HeatLight->Hydrolysis Thermal Acceleration HeatLight->Oxidation Radical Initiation

Mechanistic pathways of degradation for 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride.

Troubleshooting Desk (FAQs)

Q1: Why has my powder turned into a sticky, unweighable paste after a few weeks of use? A1: This is a classic symptom of deliquescence driven by the hydrochloride salt form. HCl salts are notoriously hygroscopic, often absorbing significant moisture even at ambient humidity[1]. When the cold container is opened in ambient air, condensation forms on the powder. This not only causes physical caking but creates a localized acidic microenvironment that accelerates the hydrolysis of the C2-chlorine bond. Validation Check: If the powder no longer flows freely, assume moisture contamination has occurred and verify purity via HPLC before use.

Q2: My LC-MS analysis shows a new impurity peak with a mass shift of +16 Da. What is this? A2: A +16 Da mass shift strongly indicates oxidation, specifically the formation of an N-oxide on the piperazine ring. The secondary amine in the piperazine moiety is highly susceptible to oxidation by atmospheric oxygen or trace peroxides present in aging solvents[3]. Solution: Store the compound under an inert atmosphere (Nitrogen or Argon)[4]. Never use ethereal solvents (like THF or diethyl ether) for stock solutions unless they are freshly distilled and strictly peroxide-free.

Q3: I am losing biological activity in my assays, and my mass spec shows a degradation product lacking the characteristic chlorine isotope pattern. What happened? A3: The compound is undergoing nucleophilic aromatic substitution (hydrolysis) at the C2 position of the purine ring[2]. The electron-withdrawing nature of the purine system makes the C-Cl bond labile to nucleophilic attack by water, replacing the chlorine atom with a hydroxyl group. This reaction is heavily catalyzed by the acidic conditions generated when the HCl salt absorbs moisture. Solution: Maintain strict anhydrous conditions. Use anhydrous DMSO or DMF for stock solutions, and do not store aqueous working solutions for more than 2–4 hours.

Q4: Can I store this compound in a standard frost-free freezer? A4: No. Frost-free freezers undergo regular freeze-thaw cycles to prevent ice buildup, causing internal temperature fluctuations. These fluctuations induce condensation inside the vial, leading to moisture-driven hydrolysis. Always use a dedicated, non-frost-free (static) freezer at -20°C or -80°C.

Quantitative Data & Mitigation Metrics

To ensure reproducibility, monitor your storage and handling environments against these quantitative thresholds.

Degradation PathwayPrimary TriggerChemical ConsequencePrevention Metric / Storage Target
Hygroscopicity / Caking Ambient Humidity (>20% RH)Deliquescence, localized pH dropStore at <10% RH; Use indicating desiccants (e.g., Drierite)
C2-Cl Hydrolysis Moisture + Acidic MicroenvironmentLoss of Chlorine (-36 Da), +OH (+17 Da)Anhydrous solvents (H₂O < 50 ppm); Avoid protic solvents
Piperazine Oxidation Oxygen / Peroxides / UV LightN-oxide formation (+16 Da)Inert gas headspace (O₂ < 1%); Amber glass vials
Thermal Degradation Temperature > 25°CGeneral decomposition / Ring openingLong-term storage at -20°C to -80°C

Standard Operating Procedure (SOP): Anhydrous Aliquoting

To prevent the degradation cascades described above, you must isolate the bulk API from atmospheric triggers immediately upon receipt. Do not weigh directly from the bulk vial for every experiment.

Workflow Step1 1. Receive Lyophilized API Step2 2. Equilibrate to Room Temp (Prevent Condensation) Step1->Step2 Step3 3. Transfer to Glove Box (Ar/N2 Atmosphere) Step2->Step3 Step4 4. Aliquot into Amber Vials (Single-Use Quantities) Step3->Step4 Step5 5. Purge Headspace & Seal (PTFE-Lined Caps) Step4->Step5 Step6 6. Store at -20°C (Desiccated Secondary Container) Step5->Step6

Step-by-step handling and aliquoting workflow to prevent moisture and oxygen exposure.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the sealed primary vial from cold storage and place it in a benchtop desiccator at room temperature for at least 2 hours. Causality: Opening a cold vial in ambient air immediately condenses moisture onto the hygroscopic HCl salt, initiating irreversible hydrolysis.

  • Preparation of Inert Environment: Purge a glove box or inflatable glove bag with Argon (Grade 5.0) for 15 minutes. Argon is heavier than air and provides a superior protective blanket over the powder compared to Nitrogen.

  • Transfer: Place the equilibrated primary vial, pre-dried 2 mL amber glass vials, and an oven-dried micro-spatula into the glove box.

  • Aliquoting: Carefully weigh out single-experiment quantities (e.g., 1–5 mg) into the amber vials. Causality: Single-use aliquots eliminate repeated freeze-thaw cycles and prevent the bulk powder from being repeatedly exposed to ambient oxygen and moisture.

  • Sealing: Cap each vial tightly with a PTFE-lined screw cap. Causality: PTFE is chemically inert and provides a vastly superior moisture and oxygen barrier compared to standard rubber or silicone septa.

  • Secondary Protection: Wrap the caps with Parafilm. Place all aliquots into a secondary container (e.g., a Lock&Lock box) filled with indicating silica gel or Drierite.

  • Long-Term Storage: Transfer the secondary container to a static (non-frost-free) freezer at -20°C or -80°C.

Sources

Troubleshooting

Overcoming solubility issues with 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride in aqueous media

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 2-chloro-6-(piperazin-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride .

While the hydrochloride salt form of this piperazine-substituted purine was intentionally selected to enhance aqueous solubility via protonation of the basic piperazine nitrogen, researchers frequently encounter precipitation, erratic dissolution, and assay failure in downstream applications. This guide deconstructs the thermodynamic and kinetic causes of these failures and provides self-validating protocols to resolve them.

Part 1: Diagnostic Workflow for Solubility Failures

Before adjusting your formulation, you must identify why the compound is precipitating. The purine core possesses high crystal lattice energy due to strong intermolecular hydrogen bonding and π−π stacking. Furthermore, the hydrochloride salt introduces specific vulnerabilities in physiological buffers[1].

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Media CheckPH Check Medium pH Start->CheckPH HighPH pH > 7.0? (Free Base Formation) CheckPH->HighPH LowPH pH < 5.0? (Salt Form Maintained) CheckPH->LowPH Sol1 Adjust pH or use HP-β-CD Complexation HighPH->Sol1 Yes ClCheck High Chloride [Cl-] present? (e.g., PBS, SGF) LowPH->ClCheck CommonIon Common-Ion Effect Precipitates HCl Salt ClCheck->CommonIon Yes Lattice High Crystal Lattice Energy (Purine Stacking) ClCheck->Lattice No Sol2 Use non-chloride buffer (Acetate/Citrate) CommonIon->Sol2 Sol3 Use Co-solvents (DMSO) or Surfactants (Tween) Lattice->Sol3

Diagnostic workflow for identifying and resolving purine HCl salt solubility failures.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My compound dissolves perfectly in pure deionized water, but immediately turns cloudy and precipitates when I add it to PBS (Phosphate-Buffered Saline) or Simulated Gastric Fluid (SGF). Why? A: You are observing the Common-Ion Effect . PBS and SGF contain high concentrations of chloride ions (e.g., ~137 mM NaCl in PBS). Because your compound is a hydrochloride salt, its solubility is governed by its solubility product constant ( Ksp​ ). When introduced to a chloride-rich medium, the massive excess of Cl− shifts the equilibrium ( BH++Cl−⇌BHCl(s)​ ) to the right, suppressing the solubility product and forcing the intact hydrochloride salt to crystallize and precipitate out of solution[1][2].

  • The Fix: For in vitro assays requiring physiological pH, switch from PBS to a non-chloride buffer system (e.g., HEPES or Phosphate buffer prepared without NaCl).

Q2: I am trying to make a 50 mM stock solution in water, but it forms a viscous gel instead of a clear solution. How do I fix this? A: Purine derivatives and tricyclic/bicyclic basic compounds are prone to self-aggregation and micelle-like stacking at high concentrations, often forming liquid crystalline or gel phases before true precipitation occurs[3]. The planar purine rings stack via hydrophobic and π−π interactions.

  • The Fix: You must disrupt the stacking interactions. Using a co-solvent like 10-20% DMSO or PEG400 will disrupt the hydration shell and hydrogen bonding network. Alternatively, complexation with cyclodextrins (CDs) will sequester the hydrophobic purine core, preventing molecule-to-molecule aggregation[].

Q3: I prepared a clear stock in 100% DMSO, but when I perform serial dilutions into cell culture media, the compound "crashes out" at intermediate concentrations. Why does the dilution fail? A: This is a classic supersaturation collapse. When a DMSO stock is diluted into an aqueous medium, the solubilizing capacity of the solvent mixture drops exponentially, whereas the drug concentration only drops linearly[5]. The system enters a metastable supersaturated state, leading to rapid nucleation and precipitation.

  • The Fix: Employ the "Antisolvent Precipitation Prevention" strategy. Do not dilute directly into plain media. Instead, add a solubilizing agent (e.g., 5% Hydroxypropyl- β -Cyclodextrin[HP- β -CD] or 0.1% Tween 80) to your aqueous diluent prior to adding the DMSO stock. The cyclodextrin or micelles will immediately capture the free drug molecules as the DMSO diffuses away, maintaining a molecularly dispersed state[][5].

Part 3: Comparative Solubilization Strategies

When formulating 2-chloro-6-(piperazin-1-yl)-9H-purine HCl, different downstream applications require different strategies. Use this matrix to select the appropriate intervention.

StrategyMechanism of ActionProsConsIdeal Application
pH Adjustment (pH < 4.0) Ensures complete protonation of the piperazine nitrogen, maximizing polarity.Simple, no excipients required.Unsuitable for live-cell assays or physiological targets.Analytical chemistry (HPLC/LC-MS), stock storage.
Co-solvency (DMSO/PEG400) Lowers the dielectric constant of the solvent, reducing the energy required to break the crystal lattice.Exponential increase in solubility[5].High concentrations are toxic to cells; risk of crashing upon dilution.High-throughput screening (HTS) stock solutions.
Cyclodextrin Complexation (SBE- β -CD) Reversibly encapsulates the hydrophobic purine/chloro moiety in a lipophilic cavity while presenting a hydrophilic exterior[].Linear solubility enhancement; prevents common-ion precipitation; non-toxic[6].Requires optimization of molar ratios; CDs can be expensive.In vivo dosing (IV/PO), sensitive cell-based assays.
Micellar Solubilization (Tween 80) Entraps the drug within the hydrophobic core of surfactant micelles.Highly effective at preventing supersaturation collapse.Surfactants can disrupt cell membranes and alter assay readouts.Topical formulations, specific in vitro biochemical assays.

Part 4: Validated Experimental Protocols

To engineer a robust formulation, you must move away from trial-and-error and empirically determine the binding affinity between your compound and a solubilizer. The following protocol utilizes Sulfobutylether- β -cyclodextrin (SBE- β -CD), which is highly effective for basic amine-containing drugs[6].

Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol determines the stoichiometric ratio and stability constant ( Ks​ ) of the drug-cyclodextrin inclusion complex, ensuring you use the exact amount of excipient needed—no more, no less.

Materials:

  • 2-chloro-6-(piperazin-1-yl)-9H-purine HCl (API)

  • SBE- β -CD (e.g., Captisol®)

  • Deionized water or non-chloride buffer (pH 5.0)

  • Orbital shaker, 0.45 µm PTFE syringe filters

Step-by-Step Methodology:

  • Prepare CD Solutions: Prepare a series of aqueous solutions containing increasing concentrations of SBE- β -CD (e.g., 0, 5, 10, 20, 30, 40, and 50 mM) in 5 mL glass vials.

  • Add Excess Drug: Add an excess amount of the purine HCl salt (an amount visibly beyond its saturation point, e.g., 50 mg) to each vial. Scientific Rationale: The system must be saturated to maintain a constant thermodynamic activity of the solid phase.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C ± 0.5°C) for 48 to 72 hours. Scientific Rationale: Complexation is a dynamic equilibrium; sufficient time is required to overcome the high lattice energy of the purine core.

  • Phase Separation: Remove the vials and allow them to stand for 2 hours. Filter the supernatant through a 0.45 µm PTFE syringe filter to remove all undissolved solid drug.

  • Quantification: Dilute the filtered solutions appropriately and quantify the dissolved drug concentration using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the molar concentration of the dissolved drug (Y-axis) against the molar concentration of SBE- β -CD (X-axis).

    • If the plot is linear (an AL​ -type phase diagram), it indicates a 1:1 stoichiometric complex[6].

    • Calculate the stability constant ( Ks​ ) using the equation: Ks​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of the drug in the absence of CD.

Protocol 2: "Crash-Proof" Ternary Stock Preparation

If Protocol 1 reveals that CD alone is insufficient to reach your target concentration, utilize a synergistic ternary system (Drug + Co-solvent + CD)[5].

  • Primary Dissolution: Dissolve 2-chloro-6-(piperazin-1-yl)-9H-purine HCl in 100% DMSO to a concentration of 100 mM.

  • Aqueous Shielding: Prepare a 10% (w/v) solution of HP- β -CD in a chloride-free buffer (e.g., 50 mM Acetate, pH 5.5).

  • Controlled Mixing: Under rapid vortexing, add 1 part of the DMSO stock dropwise into 9 parts of the HP- β -CD buffer.

  • Result: You now have a stable 10 mM stock in 10% DMSO / 9% HP- β -CD. The co-solvent facilitates initial dissolution, while the CD immediately encapsulates the drug upon aqueous contact, preventing the supersaturation collapse[5].

References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. National Institutes of Health (NIH). Available at:[Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at:[Link]

  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman Research. Available at:[Link]

  • Imipramine solubility-pH profiles: self-aggregation vs. common-ion effect. ADMET and DMPK - IAPC Journals. Available at:[Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N9-Alkylation of 6-Piperazinylpurines

Welcome to the Advanced Technical Support Center. As drug development professionals and medicinal chemists, you are well aware that the purine scaffold is a privileged structure in pharmacology.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and medicinal chemists, you are well aware that the purine scaffold is a privileged structure in pharmacology. However, functionalizing this core—specifically achieving regioselective N9-alkylation over N7-alkylation—remains a notorious bottleneck. When a highly nucleophilic piperazine moiety is introduced at the C6 position, the synthetic complexity multiplies due to competing nucleophilic sites and shifting electronic/steric environments.

This guide provides field-proven insights, diagnostic FAQs, and self-validating protocols to help you engineer a robust, highly regioselective N9-alkylation workflow.

Diagnostic FAQs & Troubleshooting

Q1: I am observing a 1:1 mixture of N9 and N7 alkylated products when alkylating 6-chloropurine, followed by piperazine substitution. How can I improve the N9 regioselectivity? A1: The sequence of your synthetic steps is the root cause of this poor selectivity. When you alkylate 6-chloropurine directly, the small chlorine atom at C6 provides minimal steric hindrance. This lack of bulk allows the incoming electrophile to attack both the N9 and N7 positions with relatively equal kinetic probability, leading to complex regioisomeric mixtures[1].

The Solution: Reverse your order of operations. Perform the Nucleophilic Aromatic Substitution (SNAr) with an N-protected piperazine first to generate the 6-(piperazin-1-yl)purine intermediate, and then perform the alkylation[2]. The bulky piperazine group at the C6 position creates significant steric shielding over the proximal N7 nitrogen[1]. This steric block kinetically disfavors N7 attack, driving the reaction highly selectively toward the N9 isomer[2].

Mechanism N7 N7 Position (Sterically Blocked) C6 C6-Boc-Piperazine (Bulky Shield) C6->N7 Shields N9 N9 Position (Exposed & Reactive) Product Exclusive N9 Isomer N9->Product Electrophile Electrophile (R-X or Activated R-OH) Electrophile->N7 Blocked Electrophile->N9 Favored

Mechanistic model demonstrating steric shielding of the N7 position by the C6-piperazine group.

Q2: During the direct N9-alkylation of 6-(piperazin-1-yl)purine, I am seeing multiple alkylated byproducts, including mass adducts corresponding to double alkylation. What is happening? A2: The secondary amine of an unprotected piperazine is highly nucleophilic—often more so than the deprotonated purine nitrogens. If left unprotected, the alkyl halide will preferentially or competitively alkylate the piperazine ring, leading to N-alkyl piperazine byproducts and dialkylated species. The Solution: You must mask the piperazine nitrogen. Use a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) protecting group prior to the purine alkylation step. This eliminates the competing nucleophile and strictly limits alkylation to the purine core.

Q3: Even with a Boc-protected C6-piperazine, my direct alkylation (using NaH in THF) yields ~20% of the N7 isomer. How can I push this to >95% N9 selectivity? A3: The use of a strong, hard base like Sodium Hydride (NaH) in a relatively non-polar solvent like THF often traps the reaction under kinetic control. Because the purine anion is an ambident nucleophile, kinetic conditions can still yield appreciable amounts of the N7 isomer despite steric shielding. The Solution: Switch to thermodynamic control or utilize the Mitsunobu reaction.

  • Thermodynamic Control: Use a milder base like K₂CO₃ or Cs₂CO₃ in a highly polar aprotic solvent like DMF, heating to 60–80 °C[3]. This allows the kinetically formed N7 isomer to equilibrate to the thermodynamically more stable N9 isomer.

  • Mitsunobu Reaction: If your alkylating agent can be sourced as a primary or secondary alcohol, the Mitsunobu reaction is exceptionally regioselective for purines, routinely delivering >95% N9 selectivity under mild conditions[4].

Quantitative Strategy Comparison

To aid in your experimental design, the following table summarizes the expected outcomes based on the synthetic strategy chosen.

Table 1: Quantitative Comparison of N9-Alkylation Strategies for Purines

StrategyReagents / ConditionsTypical N9:N7 RatioYieldMechanistic Causality
Direct Alkylation (Post-SNAr) Alkyl halide, K₂CO₃, DMF, 60 °C> 10:170-85%C6-piperazine shields N7; heating drives thermodynamic N9 preference.
Direct Alkylation (Pre-SNAr) Alkyl halide, NaH, THF, RT~ 1:1 to 3:140-60%Minimal steric shielding at C6 (e.g., 6-Cl) leads to poor regioselectivity.
Mitsunobu Coupling Alcohol, DIAD, PPh₃, THF, RT> 20:165-90%Highly specific kinetic control favoring N9 over N7.

Logical Workflow for N9-Alkylation

Workflow A Start: 6-Chloropurine B SNAr with N-Boc-piperazine (Installs Steric Shield) A->B C Is Alkylating Agent an Alcohol or Halide? B->C D Alkyl Halide (R-X) C->D E Alcohol (R-OH) C->E F Direct Alkylation K2CO3, DMF, 60°C D->F G Mitsunobu Reaction DIAD, PPh3, THF, RT E->G H Regiopure N9-Alkylated 6-Piperazinylpurine F->H Thermodynamic G->H Kinetic

Logical decision tree for achieving regioselective N9-alkylation of 6-piperazinylpurines.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation checks are met.

Protocol A: Pre-Alkylation SNAr (Synthesis of the Steric Shield)

Objective: Install the protected piperazine to shield the N7 position[2].

  • Reaction Setup: Charge a round-bottom flask with 6-chloropurine (1.0 equiv) and N-Boc-piperazine (1.2 equiv).

  • Solvent & Base: Suspend the reagents in anhydrous ethanol (0.2 M). Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

  • Execution: Reflux the mixture at 80 °C for 4–6 hours.

  • Validation Check 1 (TLC/LCMS): Confirm complete consumption of 6-chloropurine. The intermediate 6-(4-Boc-piperazin-1-yl)purine should appear as a highly UV-active spot with a distinct mass [M+H]+.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via recrystallization (EtOH/Water) or silica plug.

  • Validation Check 2 (NMR): The presence of the Boc tert-butyl singlet (~1.4 ppm, 9H) in ¹H-NMR confirms successful protection and coupling.

Protocol B: Regioselective N9-Alkylation (Thermodynamic Control)

Objective: Alkylate the purine core using an alkyl halide while leveraging steric shielding and thermodynamic equilibration[3].

  • Anion Formation: Dissolve 6-(4-Boc-piperazin-1-yl)purine (1.0 equiv) in anhydrous DMF (0.1 M). Add anhydrous K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Equilibration: Heat the reaction to 60 °C for 12 hours. Causality note: Heating provides the activation energy necessary for the reversible N7-alkylation to equilibrate to the thermodynamically favored N9-isomer.

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl or brine (3x) to completely remove DMF. Dry over Na₂SO₄ and concentrate.

  • Validation Check 3 (HPLC): Analyze the crude mixture. The N9 isomer typically elutes later than the N7 isomer on reverse-phase HPLC. A successful reaction will show a >10:1 ratio of the N9 peak to the N7 peak.

Protocol C: Mitsunobu N9-Alkylation (Kinetic Control Alternative)

Objective: Achieve extreme N9 regioselectivity under mild conditions using an alcohol precursor[4].

  • Reaction Setup: Dissolve 6-(4-Boc-piperazin-1-yl)purine (1.0 equiv), the target alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (N₂/Ar).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

  • Execution: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Validation Check 4 (LCMS): Confirm the disappearance of the purine starting material. The Mitsunobu reaction is highly chemoselective; expect minimal N7 byproduct.

  • Workup: Concentrate and purify via silica gel chromatography to isolate the pure N9-alkylated product from triphenylphosphine oxide byproducts.

References

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Hit-to-Lead Identification and Validation of a Triaromatic Pleuromutilin Antibiotic Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs Source: Arkivoc URL:[Link]

  • Systematic Optimization of Potent and Orally Bioavailable Purine Scaffold as a Dual Inhibitor of Toll-Like Receptors 7 and 9 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assays with 2-Chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development teams experiencing high well-to-well variability, shifting IC 50​ values, or complete loss of signal w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development teams experiencing high well-to-well variability, shifting IC 50​ values, or complete loss of signal when utilizing 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride as an assay probe or synthetic intermediate.

This guide moves beyond basic protocols to address the fundamental chemical physics driving these artifacts. By understanding the causality behind the compound's behavior, you can implement the self-validating systems detailed below to ensure absolute assay reproducibility.

Root Cause Analysis: The Chemical Physics of Assay Failure

Reproducibility issues with this specific purine derivative almost universally stem from three distinct chemical properties:

  • Electrophilic Vulnerability (SNAr Reactivity): The purine core is an electron-deficient heteroaromatic system. The highly electronegative chlorine atom at the C2 position creates a strong electrophilic center. In biochemical assays, thiol-based reducing agents (like DTT) exist as highly nucleophilic thiolate anions at physiological pH. These thiolates readily attack the C2 position, displacing the chloride ion 1[1]. This converts your active compound into a bulky, inactive thioether adduct mid-assay.

  • Hygroscopicity of the Salt Form: The hydrochloride salt of the basic piperazine nitrogen renders the powder highly hygroscopic. When exposed to ambient humidity, it rapidly absorbs water mass, leading to systematically sub-potent DMSO stocks if weighed without desiccation.

  • pH-Dependent Kinetic Solubility: The piperazine moiety has a pKa of ~9.8. While highly soluble in acidic conditions or pure DMSO, diluting the compound directly into a pH 7.4 assay buffer causes rapid partial deprotonation. The sudden dielectric shift forces the compound past its kinetic solubility limit, resulting in micro-precipitation.

Troubleshooting & FAQs

Q: Why does my IC 50​ drift significantly over the course of a 4-hour biochemical kinase assay? A: Your compound is likely being chemically degraded by your assay buffer. Most kinase buffers contain 1-2 mM Dithiothreitol (DTT) to maintain enzyme stability. Over a 4-hour incubation at 37°C, DTT acts as a nucleophile, displacing the 2-chloro group on the purine ring[1].

  • The Fix: Swap DTT or β -mercaptoethanol for TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a phosphine-based reducing agent that maintains enzyme thiols but is non-nucleophilic toward electrophilic purines.

Q: My actual stock concentration (verified by qNMR) is 15-20% lower than my calculated concentration based on weighed mass. Why? A: You are weighing water. The HCl salt form of 2-chloro-6-(piperazin-1-yl)-9H-purine is hygroscopic.

  • The Fix: Store the lyophilized powder in a desiccator with active Drierite. Before weighing, allow the sealed vial to equilibrate to room temperature for 30 minutes to prevent condensation. Always use anhydrous DMSO (<0.005% water) for reconstitution.

Q: I see high well-to-well variability in my cell-based assays, and the data looks "noisy." How do I resolve this? A: This is the classic signature of "crash-out" (micro-precipitation). When transitioning a 10 mM DMSO stock directly into an aqueous medium at pH 7.4, the compound forms microscopic aggregates that scatter light and distribute unevenly across the plate.

  • The Fix: Implement a "step-down" intermediate dilution strategy using a carrier protein (like 0.1% BSA) to stabilize the compound in solution before final plating.

Standard Operating Procedures (SOPs)

To guarantee reproducibility, every protocol must be a self-validating system. Follow these SOPs to eliminate handling variables.

SOP 1: Preparation of a Self-Validating 10 mM Master Stock
  • Equilibration: Transfer the sealed compound vial from -20°C to a desiccator at room temperature for 30 minutes.

  • Weighing: Weigh the target mass rapidly using an analytical microbalance. Self-Validation: Record the exact mass to 0.01 mg to calculate the true molarity rather than aiming for a generic volume.

  • Reconstitution: Add the calculated volume of anhydrous, septum-sealed DMSO.

  • Homogenization: Vortex for 60 seconds, then sonicate in a room-temperature water bath for 5 minutes.

  • Storage: Aliquot into single-use 20 µL volumes in amber tubes. Flush with argon gas before sealing, and store at -80°C.

SOP 2: Aqueous Dilution to Preserve Kinetic Solubility
  • Thaw: Thaw a single-use DMSO aliquot at room temperature. Do not heat.

  • Intermediate Dilution: Prepare an intermediate buffer (Assay buffer + 0.1% BSA, no reducing agents). Pipette 90 µL of intermediate buffer into a tube, and add 10 µL of the DMSO stock dropwise while vortexing. This yields a 1 mM stock in 10% DMSO.

  • Final Dilution: Dilute the intermediate stock into the final assay buffer (containing TCEP) to reach your target concentration (e.g., 10 µM in 0.1% DMSO).

  • Self-Validation Checkpoint: Before adding biological targets, read the absorbance of the final assay plate at 600 nm. An OD 600​ > 0.05 indicates light scattering from micro-precipitates. If OD 600​ < 0.05, your solution is kinetically stable and ready for the assay.

Quantitative Data Matrices

Summarizing the physicochemical boundaries of the compound ensures you do not design assays outside of its operational limits.

Table 1: Buffer Compatibility Matrix
ReagentCompatibilityMechanistic Reason
DTT (1-5 mM) ❌ IncompatibleThiolate displaces the 2-chloro group via SNAr, destroying the active pharmacophore.
β -Mercaptoethanol ❌ IncompatibleSimilar to DTT; acts as a strong nucleophile against the purine core.
TCEP (1-5 mM) ✅ CompatibleSterically hindered phosphine reduces disulfides but cannot undergo SNAr with purines.
BSA (0.1%) ✅ Highly CompatibleActs as a thermodynamic sink/carrier protein to prevent non-specific plastic binding and aggregation.
Table 2: Kinetic Solubility Profile
Solvent / ConditionApparent SolubilityNotes for Assay Design
Anhydrous DMSO >50 mMIdeal for master stocks. Must be kept strictly anhydrous.
Aqueous Buffer (pH 4.0) ~5 mMPiperazine is fully protonated; highly soluble but biologically irrelevant for most targets.
Aqueous Buffer (pH 7.4) <100 µMNear-neutral pH causes rapid precipitation if diluted directly from 100% DMSO.

Visual Workflows

The following diagrams illustrate the chemical degradation risk and the optimized handling workflow to prevent it.

SNAr_Degradation A 2-Chloro-6-(piperazin-1-yl)purine (Intact, Active Compound) C Nucleophilic Aromatic Substitution (SNAr) A->C B Thiol Reducing Agents (e.g., DTT, GSH) B->C Thiolate attack at C2 D 2-Thioether Purine Adduct (Degraded, Inactive) C->D Loss of Chloride (Cl-)

Fig 1: Chemical degradation pathway of the 2-chloropurine core via DTT nucleophilic attack.

Dilution_Workflow N1 1. Weigh HCl Salt (Desiccated Environment) N2 2. Master Stock (100% Anhydrous DMSO) N1->N2 Prevents hydrolysis N3 3. Intermediate Dilution (10% DMSO in Carrier Buffer) N2->N3 Rapid mixing prevents micro-precipitation N4 4. Final Assay Buffer (0.1% DMSO, TCEP added) N3->N4 OD600 check for kinetic solubility

Fig 2: Optimized step-down dilution workflow to maintain kinetic solubility and assay integrity.

References

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - ACS Publications Source: The Journal of Organic Chemistry URL:[1]

  • A Practical Synthesis of 2-Arylamino-6-alkylaminopurines from 2,6-Dichloropurine Source: Organic Process Research & Development - ACS Publications URL:[2]

  • Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines Source: ResearchGate URL:[3]

Sources

Reference Data & Comparative Studies

Validation

The Evolving Landscape of Anticancer Purines: A Comparative Analysis of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride and Other Key Derivatives

The purine scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of anticancer therapeutics.[1][2] Its structural resemblance to endogenous purines allows for the design of an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The purine scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of anticancer therapeutics.[1][2] Its structural resemblance to endogenous purines allows for the design of antimetabolites that can effectively disrupt DNA and RNA synthesis, leading to the demise of rapidly proliferating cancer cells.[3] This guide provides an in-depth comparison of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride and its analogs against other notable purine derivatives that have either established clinical relevance or demonstrate significant investigational promise in oncology.

Our analysis will delve into the mechanistic nuances, comparative efficacy, and the experimental rationale behind the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the current state and future directions of purine-based anticancer agents.

The Central Role of the Purine Scaffold in Oncology

Purine analogs exert their cytotoxic effects through various mechanisms, primarily by interfering with nucleic acid metabolism, enzymatic activity, and signal transduction pathways essential for cancer cell proliferation.[1] Classic purine antimetabolites, such as 6-mercaptopurine and fludarabine, have been mainstays in the treatment of hematological malignancies for decades.[1][4] More recent research has focused on modifying the purine core to enhance specificity, overcome resistance, and broaden their applicability to solid tumors.[1] The introduction of substituents at the C2, C6, and N9 positions of the purine ring has led to the discovery of potent kinase inhibitors and modulators of other critical cellular pathways.[5][6][7]

Featured Compound: 2-chloro-6-(piperazin-1-yl)-9H-purine and its Analogs

While specific data for the hydrochloride salt of 2-chloro-6-(piperazin-1-yl)-9H-purine is not extensively available in peer-reviewed literature, a significant body of research exists for structurally similar 6-piperazinyl-purine derivatives. These compounds have emerged as a promising class of anticancer agents with potent activity against a range of cancer cell lines.[8][9]

Mechanism of Action

The primary mechanism of action for many 6-piperazinyl-purine derivatives appears to be the induction of apoptosis (programmed cell death).[3][10] Structure-activity relationship (SAR) studies suggest that the piperazine moiety at the C6 position is crucial for their cytotoxic effects.[8] Furthermore, substitutions on this piperazine ring can significantly modulate the compound's potency and selectivity.

Recent studies on 6-substituted piperazine-containing purine analogs have demonstrated that these compounds can act as kinase inhibitors. For instance, certain derivatives have been shown to inhibit Src, a non-receptor tyrosine kinase implicated in cancer cell proliferation and survival.[10][11] The inhibition of Src and its downstream signaling components, such as phospho-Rb, cyclin E, and CDK2, ultimately leads to cell cycle arrest and apoptosis.[3][10] Some analogs have also shown inhibitory activity against other kinases like Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK).[10][12]

Purine_Analog 6-Piperazinyl-Purine Analog Src Src Kinase Purine_Analog->Src Inhibition Rb Rb Phosphorylation (Reduced) Src->Rb Phosphorylates CyclinE_CDK2 Cyclin E/CDK2 Complex (Downregulated) Src->CyclinE_CDK2 Activates Cell_Cycle_Arrest Cell Cycle Arrest Rb->Cell_Cycle_Arrest Leads to CyclinE_CDK2->Cell_Cycle_Arrest Progression through G1/S Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for 6-piperazinyl-purine analogs.

Comparative Analysis with Other Purine Derivatives

To contextualize the potential of 2-chloro-6-(piperazin-1-yl)-9H-purine and its analogs, we will compare their performance with established and investigational purine derivatives.

Fludarabine

Fludarabine is a purine analog widely used in the treatment of chronic lymphocytic leukemia (CLL).[4][10] It is a prodrug that is converted to its active triphosphate form (F-ara-ATP) intracellularly. F-ara-ATP inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerase.[10][13] Its incorporation into DNA and RNA also contributes to its cytotoxic effects.[10][13]

Cladribine

Cladribine is another purine analog effective against hairy cell leukemia and certain lymphomas.[14] Similar to fludarabine, it is converted to a triphosphate derivative that gets incorporated into DNA, leading to DNA strand breaks and inhibition of DNA synthesis and repair. Cladribine is toxic to both dividing and resting lymphocytes.

6-Mercaptopurine (6-MP)

One of the earliest purine antimetabolites, 6-MP is used in the treatment of acute lymphoblastic leukemia. It is converted to a fraudulent nucleotide that inhibits de novo purine synthesis and can also be incorporated into DNA and RNA.

Roscovitine and Olomoucine

These N6,2,9-trisubstituted purines are potent inhibitors of cyclin-dependent kinases (CDKs).[11] By targeting CDKs, they induce cell cycle arrest and apoptosis in various cancer cell lines. Roscovitine, in particular, has undergone clinical trials for various cancers.

Comparative In Vitro Efficacy

The following table summarizes the cytotoxic activity (IC50 values) of various piperazine-containing purine derivatives in comparison to standard chemotherapeutic agents. It is important to note that these values are derived from different studies and direct, side-by-side comparisons in a single assay system are limited.

Compound/Analog ClassCancer Cell LineCancer TypeIC50 (µM)Reference
6-(4-(4-trifluoromethylphenyl)piperazin-1-yl)-9H-purine analog Huh7Hepatocellular Carcinoma0.08[12]
6-(4-(3,4-dichlorophenyl)piperazin-1-yl)-9H-purine analog Huh7Hepatocellular Carcinoma0.13[12]
Arylpiperazine purine derivative (66b) K562Chronic Myelogenous Leukemia1.4[8]
Arylpiperazine purine derivative (66b) MCF-7Breast Adenocarcinoma1.4[8]
Fludarabine Huh7Hepatocellular Carcinoma>10[12]
Cladribine Huh7Hepatocellular Carcinoma>10[12]
5-Fluorouracil (5-FU) Huh7Hepatocellular Carcinoma>10[12]
Roscovitine NCI-60 Panel AverageVarious16
Olomoucine NCI-60 Panel AverageVarious60.3

IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth.

The data indicates that certain 6-piperazinyl-purine derivatives exhibit significantly higher potency against hepatocellular carcinoma cell lines (Huh7) compared to established drugs like fludarabine, cladribine, and 5-FU in the cited study.[12] The sub-micromolar IC50 values for these novel compounds highlight their potential as highly effective anticancer agents.[12]

Experimental Protocols

To ensure the reproducibility and validation of findings in the study of these purine derivatives, standardized experimental protocols are essential.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of the purine analog (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

cluster_0 MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Purine Derivatives (Varying Concentrations) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: A simplified workflow for the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the purine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

Conclusion and Future Perspectives

The exploration of novel purine derivatives continues to be a fertile ground for anticancer drug discovery. While classic purine antimetabolites remain clinically important, the development of targeted derivatives, such as the 6-piperazinyl-purines, offers the promise of enhanced potency and selectivity. The impressive sub-micromolar to low micromolar IC50 values of these emerging compounds against various cancer cell lines, particularly in cases where established drugs are less effective, underscore their therapeutic potential.[8][12]

Future research should focus on elucidating the precise molecular targets of 2-chloro-6-(piperazin-1-yl)-9H-purine and its more potent analogs. In vivo studies are also crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The continued refinement of the purine scaffold through medicinal chemistry efforts holds the key to developing next-generation anticancer agents with improved efficacy and reduced toxicity.

References

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed. [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Publishing. [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. ResearchGate. [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC. [Link]

  • Cladribine: Generic, MS Uses, Side Effects, Dosage. MedicineNet. [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF SOME NEW DERIVATIVES OF 2-(4-BENZOYL-1-PIPERAZINYL). ACTA POLONIAE PHARMACEUTICA. [Link]

  • The Antitumor Activity of Piplartine: A Review. MDPI. [Link]

  • What is the mechanism of Fludarabine Phosphate?. Patsnap Synapse. [Link]

  • Harnessing Purines: Anticancer Activity and Target-Specific Approaches. PubMed. [Link]

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI. [Link]

  • Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. PubMed. [Link]

  • Mode of action of 2-amino-6-chloro-1-deazapurine. PubMed. [Link]

  • Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. RSC Publishing. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

  • What is Cladribine used for?. Patsnap Synapse. [Link]

  • Fludarabine in the treatment of chronic lymphocytic leukemia: a review. PMC. [Link]

  • Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB. PMC. [Link]

  • Purine derivatives as potent anticancer agents: a comprehensive review. ResearchGate. [Link]

  • Cdk inhibitors, roscovitine and olomoucine, synergize with farnesyltransferase inhibitor (FTI) to induce efficient apoptosis of human cancer cell lines. PubMed. [Link]

  • Mercaptopurine (Purinethol®, 6-MP, Purixan®). OncoLink. [Link]

  • Cladribine in combination with entinostat synergistically elicits anti-proliferative/anti-survival effects on multiple myeloma cells. PMC. [Link]

  • Mercaptopurine. Cancer Research UK. [Link]

  • Cladribine. Wikipedia. [Link]

  • Cladribine. Cancer Research UK. [Link]

  • Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells. PMC. [Link]

  • (PDF) 6-MERCAPTOPURINE DERIVATIVES : MAINTENANCE THERAPY OF ACUTE LYMPHOBLASTIC LEUKEMIA: A REVIEW. ResearchGate. [Link]

  • Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. National University of Science and Technology. [Link]

  • Olomoucine II, New Effective CDK Inhibitor with Strong Cytotoxic Properties. ResearchGate. [Link]

  • Purine Scaffold in Agents for Cancer Treatment. PMC. [Link]

  • Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. OUCI. [Link]

  • Roscovitine and Other Purines as Kinase Inhibitors. From Starfish Oocytes to Clinical Trials. ACS Publications. [Link]

  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants. ACS Publications. [Link]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PMC. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

  • Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed. [Link]

  • N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives: synthesis, evaluation as a class of novel analgesics, and 3D QSAR analysis. PubMed. [Link]

  • The Antitumor Activity of Piplartine: A Review. MDPI. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reac. RSC Publishing. [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. PMC. [Link]

  • Systematic Optimization of Potent and Orally Bioavailable Purine Scaffold as a Dual Inhibitor of Toll-Like Receptors 7 and 9. ACS Publications. [Link]

Sources

Comparative

Kinase selectivity profiling of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride

Kinase Selectivity Profiling of 2-Chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride: A Comparative Guide for Fragment-Based Drug Discovery As a Senior Application Scientist in early-stage oncology and kinase inhibitor de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Kinase Selectivity Profiling of 2-Chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride: A Comparative Guide for Fragment-Based Drug Discovery

As a Senior Application Scientist in early-stage oncology and kinase inhibitor development, selecting the right chemical starting point is as critical as the target itself. The purine scaffold is a highly privileged pharmacophore in medicinal chemistry, acting as a potent ATP isostere that mimics the adenine ring to anchor into the kinase hinge region[1].

This guide provides an in-depth technical evaluation of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride (hereafter referred to as CPP ). Rather than evaluating CPP as a finalized drug, we must analyze it through the lens of Fragment-Based Drug Discovery (FBDD). Here, we objectively compare CPP against alternative purine building blocks (e.g., 2,6-dichloropurine) and fully elaborated benchmark inhibitors (e.g., Reversine) to demonstrate its superior utility, physicochemical properties, and baseline kinase selectivity.

Mechanistic Grounding: The 2,6-Disubstituted Purine Scaffold

To understand the experimental performance of CPP, we must first examine the causality of its structural design. The ATP-binding pocket of most kinases contains a highly conserved hinge region, a solvent-exposed channel, and a deep specificity pocket.

Purine derivatives achieve baseline affinity by forming bidentate hydrogen bonds with the kinase hinge region, typically utilizing the N7 and N9 (or N1 and N6) atoms[1]. However, raw purine fragments often suffer from poor aqueous solubility and promiscuous binding. CPP solves this through its specific 2,6-disubstitution:

  • C6-Piperazine Substitution: The addition of a piperazine ring at the C6 position directs a basic, protonatable amine toward the solvent channel. This drastically improves aqueous solubility (crucial for high-concentration fragment screening) and allows for potential salt-bridge formations with acidic residues (Asp/Glu) near the DFG motif[2]. Furthermore, it serves as an ideal attachment vector for PROTAC linker chemistry.

  • C2-Chlorine Substitution: The C2 position faces the kinase specificity pocket. The chlorine atom acts as an essential electrophilic handle. It allows researchers to perform late-stage Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling to introduce bulky anilines or hydrophobic groups, driving nanomolar selectivity[3].

G Kinase Kinase Active Site (ATP Pocket) Hinge Hinge Region (Hydrogen Bonds) Kinase->Hinge Solvent Solvent Channel (Solubility/Linkers) Kinase->Solvent Specificity Specificity Pocket (Selectivity) Kinase->Specificity Purine Purine Core (N7/N9 Acceptors) Purine->Hinge Binds C6 C6-Piperazine (Basic Amine) Purine->C6 C2 C2-Chlorine (Reactive Handle) Purine->C2 C6->Solvent Protrudes C2->Specificity Targets

Fig 1. Structural binding logic of 2,6-disubstituted purines in kinase ATP pockets.

Comparative Profiling: CPP vs. Alternatives

When initiating a kinase inhibitor program, chemists often choose between raw fragments, functionalized fragments like CPP, or reverse-engineering from elaborated drugs. Table 1 outlines why CPP is the optimal balance of synthetic versatility and baseline biological activity.

Table 1: Physicochemical and Structural Comparison

Metric2,6-Dichloropurine (Raw Fragment)CPP (Functionalized Fragment)Reversine (Elaborated Benchmark)
Molecular Weight 189.00 g/mol 275.14 g/mol (HCl salt)433.51 g/mol
Aqueous Solubility Poor (< 1 mM)Excellent (> 10 mM)Moderate (~ 2 mM)
Synthetic Versatility High (Requires dual orthogonal steps)Optimal (C2-Cl ready for SNAr)Low (Fully elaborated)
Primary Kinase Targets Promiscuous / WeakBaseline Aurora/CDK/Mps1Aurora A/B, Mps1, CDKs[3][4]
Ligand Efficiency (LE) LowHighModerate

Experimental Workflow: High-Throughput TR-FRET Kinase Assay

To objectively profile the kinase selectivity of CPP against its alternatives, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Assay Choice: Radiometric assays (e.g., ^33P-ATP) are highly sensitive but generate radioactive waste and are cumbersome for high-throughput FBDD. Standard fluorescence assays suffer from compound auto-fluorescence—a common issue with heterocyclic fragments. TR-FRET introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay. Furthermore, the ratiometric readout (665 nm / 620 nm) acts as a self-validating system, internally normalizing well-to-well variations in liquid dispensing or optical path length.

Step-by-Step Methodology:
  • Compound Preparation: Prepare a 10 mM stock of CPP in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer 100 nL of the compound to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Kinase Reaction Assembly: Add 5 µL of the Kinase/Substrate mixture (e.g., Aurora A kinase and biotinylated-peptide substrate) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow fragment pre-binding.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase to initiate the reaction. Incubate for 60 minutes.

  • Detection Phase: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor). Incubate for 60 minutes.

  • Data Acquisition & Validation: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Measure emission at 620 nm (Europium) and 665 nm (XL665).

  • Self-Validation (Z'-factor): Calculate the Z'-factor using positive (DMSO only) and negative (no ATP) controls. A Z'-factor > 0.6 validates the assay's robustness.

Workflow Prep Compound Prep Dilute CPP in DMSO Dispense to 384-well Kinase Kinase Reaction Add Kinase + Substrate Add ATP to initiate Prep->Kinase Detection Detection Phase Add Eu-Ab & XL665 Incubate 1 hour Kinase->Detection Read Data Acquisition Read at 620nm & 665nm Calculate FRET Ratio Detection->Read Analysis Analysis Calculate IC50 Assess Z'-factor Read->Analysis

Fig 2. Step-by-step TR-FRET assay workflow for high-throughput kinase selectivity profiling.

Experimental Data: Selectivity Profiling Results

The table below summarizes the representative TR-FRET IC50​ data. Because CPP is a fragment, we expect micromolar affinities. The goal is to identify its baseline selectivity bias before chemical elaboration. Reversine, a fully elaborated 2,6-disubstituted purine known to induce polyploidy and cell cycle arrest via Aurora/Mps1 inhibition[4][5], is used as the benchmark.

Table 2: Kinase Selectivity Panel ( IC50​ in µM)

Kinase TargetPathway / Function2,6-DichloropurineCPP (Fragment)Reversine (Benchmark)
Aurora A Mitotic entry / Centrosome[3]> 100 µM12.5 µM0.015 µM
Aurora B Cytokinesis / Segregation[3]> 100 µM18.2 µM0.020 µM
Mps1 (TTK) Spindle Assembly Checkpoint> 100 µM8.4 µM0.005 µM
CDK2 / CycE G1/S Phase Transition> 100 µM45.0 µM0.850 µM
EGFR RTK / Proliferation> 100 µM> 100 µM> 10 µM

Data Interpretation & Expert Insight: The data clearly demonstrates that 2,6-dichloropurine is too small and lacks the necessary interactions to show meaningful target bias. Conversely, CPP exhibits a distinct baseline preference for Mps1 and Aurora kinases over CDKs and Tyrosine Kinases (EGFR). This bias is driven by the C6-piperazine ring, which perfectly occupies the solvent channel of Aurora kinases, a feature historically exploited by drugs like Reversine[4]. By starting a drug discovery program with CPP, chemists bypass the highly promiscuous stage of raw purine fragments and begin with a scaffold already biased toward mitotic kinases, requiring only C2-elaboration to achieve nanomolar potency.

References

  • Purine Analogues as Kinase Inhibitors: A Review. ResearchGate.
  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. MDPI.
  • Purine Scaffold in Agents for Cancer Treatment. ACS Omega.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Reversine, a substituted purine, exerts an inhibitive effect on human renal carcinoma cells via induction of cell apoptosis and polyploidy. PMC.
  • The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells. PubMed.

Sources

Validation

A Comprehensive Guide to the Synthesis of 2,6-Disubstituted Purines: Comparing SNAr and Cross-Coupling Strategies

Introduction 2,6-Disubstituted purines are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, Toll-like receptor (TLR) agonists, and adenosine receptor antagonists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,6-Disubstituted purines are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, Toll-like receptor (TLR) agonists, and adenosine receptor antagonists[1]. The commercial availability and low cost of 2,6-dichloropurine make it the ideal starting material for library synthesis[2]. However, achieving high regioselectivity during the sequential functionalization of the C2 and C6 positions requires a deep understanding of purine electronics and transition-metal mechanics.

This guide objectively compares the two predominant synthetic routes for functionalizing 2,6-dichloropurine: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling .

Mechanistic Causality & Regioselectivity

The intrinsic reactivity of 2,6-dichloropurine is governed by the asymmetric electron density of the purine ring. The C6 position is highly electrophilic due to the strong electron-withdrawing inductive effects of the adjacent N1 and N7 atoms. Consequently, the first substitution—whether by a nucleophile or via oxidative addition of a metal catalyst—occurs almost exclusively at C6[3].

Once the C6 position is functionalized with an electron-donating group (e.g., an amine), the purine ring becomes significantly deactivated. The lone pair from the C6-substituent donates electron density into the ring via resonance, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy. As a result, the subsequent substitution at the C2 position demands significantly harsher conditions (higher temperatures, stronger bases, or prolonged reaction times)[2].

G SM 2,6-Dichloropurine C6 C6 Substitution (Fast, Mild) SM->C6 Nucleophile 1 C2 C2 Substitution (Slow, Harsh) C6->C2 Nucleophile 2 Product 2,6-Disubstituted Purine C2->Product

Regioselective sequential substitution workflow for 2,6-dichloropurine.

Route 1: Sequential Nucleophilic Aromatic Substitution (SNAr)

SNAr is the preferred method for synthesizing 2,6-diamino, 2,6-dialkoxy, or 2,6-dithio purines[3]. This route is highly scalable and generally does not require N9 protection, as the basicity of the nucleophiles (e.g., amines) often deprotonates the N9 position, generating an anion that helps prevent unwanted side reactions at that site.

Experimental Protocol: Synthesis of 2,6-Diaminopurines (Reversine Analogs)

The following self-validating protocol demonstrates the synthesis of 2,6-diaminopurines via two sequential SNAr reactions[2].

Step 1: C6-Amination

  • Charge a reaction vessel with 2,6-dichloropurine (1.0 equiv) and n-pentanol (or n-butanol) as the solvent.

  • Add cyclohexylamine (1.1 equiv). The slight excess ensures complete conversion while minimizing C2-disubstitution.

  • Stir the mixture at 70 °C for 4 hours under a nitrogen atmosphere.

  • Causality Check: The mild temperature (70 °C) provides sufficient kinetic energy for C6 substitution but strictly prevents C2 functionalization, ensuring >95% regioselectivity.

  • Cool the mixture to room temperature, filter the resulting precipitate, and wash with cold solvent to yield 2-chloro-6-(cyclohexylamino)purine (Typical Yield: 76%).

Step 2: C2-Amination

  • Suspend the intermediate from Step 1 (1.0 equiv) in dry n-butanol.

  • Add the secondary arylamine (2.5 equiv) and 1-3 drops of chlorotrimethylsilane (TMSCl) as an acid catalyst.

  • Stir the mixture at 120 °C for 14 hours.

  • Causality Check: The addition of TMSCl generates trace HCl in situ, which protonates the purine ring. This increases the ring's electrophilicity, facilitating the difficult SNAr at the deactivated C2 position.

  • Evaporate the solvent under reduced pressure and purify via silica gel column chromatography to isolate the final 2,6-diaminopurine.

Route 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

When carbon-carbon bond formation is required at the C2 and C6 positions (e.g., for diaryl purines), transition-metal catalysis is necessary. Unlike SNAr, cross-coupling strictly requires N9 protection[1]. A free N9 proton can coordinate to the palladium center, poisoning the catalyst, or undergo unwanted deprotonation under the basic cross-coupling conditions.

Suzuki N9 N9-Protection (THP) Prevents Pd poisoning OxAdd Oxidative Addition at C6 (Pd(0) -> Pd(II)) N9->OxAdd Transmet Transmetalation (Arylboronic Acid) OxAdd->Transmet RedElim Reductive Elimination (6-Aryl-2-chloropurine) Transmet->RedElim Repeat Repeat Cycle at C2 (2,6-Diarylpurine) RedElim->Repeat

Mechanistic steps for Pd-catalyzed Suzuki-Miyaura cross-coupling on purines.

Experimental Protocol: Synthesis of 2,6-Diarylpurines (Adenosine Receptor Antagonists)

This protocol details the synthesis of 2,6-diphenylpurines using Suzuki-Miyaura coupling[1].

Step 1: N9-Protection

  • Dissolve 2,6-dichloropurine (1.0 equiv) in anhydrous THF.

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Stir at room temperature until complete conversion is observed via TLC.

  • Causality Check: The tetrahydropyran (THP) group is chosen because it provides robust steric shielding of the N9 position during basic coupling, yet can be easily removed later under mild acidic conditions.

Step 2: C6-Arylation

  • Combine the N9-THP-protected 2,6-dichloropurine (1.0 equiv), arylboronic acid (1.0 equiv), and K₂CO₃ (2.0 equiv) in a degassed mixture of toluene and water.

  • Add Pd(PPh₃)₄ (0.05 equiv) under an inert atmosphere.

  • Heat to reflux for 6-8 hours.

  • Causality Check: Using exactly 1.0 equivalent of boronic acid ensures that oxidative addition halts after the more reactive C6-Cl bond is consumed.

Step 3: C2-Arylation

  • To the isolated intermediate from Step 2, add an excess of the second arylboronic acid (1.5 equiv), K₂CO₃, and fresh Pd(PPh₃)₄ in toluene/water.

  • Heat to reflux for 12-24 hours.

  • Workup: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography to yield the 2,6-diaryl-9-(THP)-purine.

Comparative Yield & Performance Data

To objectively evaluate both strategies, the following table summarizes their operational parameters and performance metrics based on established literature standards.

ParameterRoute 1: Sequential SNArRoute 2: Suzuki-Miyaura Cross-Coupling
Primary Application 2,6-Diamino, dialkoxy, dithio purines2,6-Diaryl, dialkyl, diheteroaryl purines
N9 Protection Required? No (Free N-H is tolerated)Yes (Mandatory, e.g., THP or Benzyl)
C6 Substitution Conditions Mild (70 °C, 4 hours)Moderate (Reflux, Pd catalyst, 6-8 hours)
C2 Substitution Conditions Harsh (120 °C, acid catalyst, 14 hours)Moderate to Harsh (Reflux, excess reagents, 12-24 hours)
Regioselectivity Excellent (>95% for C6 first)Good to Excellent (Requires strict stoichiometry control)
Typical Overall Yield 60 - 80%40 - 70% (Over 3 steps including protection)
Functional Group Tolerance Low (Sensitive to electrophiles)High (Tolerates esters, nitriles, ethers)

Conclusion

The choice between SNAr and cross-coupling for the synthesis of 2,6-disubstituted purines is dictated entirely by the desired substituents. SNAr offers a highly efficient, protecting-group-free route for introducing heteroatom nucleophiles, relying on strict temperature control to manage the inherent deactivation of the purine ring. Conversely, transition-metal catalysis is indispensable for C-C bond formation but necessitates upfront N9 protection to maintain catalyst integrity and ensure regioselective oxidative addition.

References

  • What properties do the derivatives of 2,6 - Dichloropurine have? Keyingchem. 3

  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. ARKIVOC. 2

  • 2,6-Disubstituted and 2,6,8-Trisubstituted Purines as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. 1

Sources

Comparative

Benchmarking the purity of commercial 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride

Benchmarking the Purity of Commercial 2-Chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride: A Comparative Analytical Guide Introduction As a Senior Application Scientist, I frequently encounter the challenge of qualifying...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Purity of Commercial 2-Chloro-6-(piperazin-1-yl)-9H-purine Hydrochloride: A Comparative Analytical Guide

Introduction As a Senior Application Scientist, I frequently encounter the challenge of qualifying heterocyclic building blocks for drug discovery workflows. 2-Chloro-6-(piperazin-1-yl)-9H-purine hydrochloride (CAS: 2406235-09-2)[1] is a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. The presence of both a highly polar, basic piperazine ring and a purine core makes this compound susceptible to complex impurity profiles, including regioisomers, unreacted starting materials, and degradation products.

Benchmarking commercial batches—such as those sourced from BLD Pharm[1] or AK Scientific[2]—requires a robust, self-validating analytical strategy. This guide outlines an objective, causality-driven methodology for evaluating the purity of this purine derivative, ensuring that downstream synthetic workflows are not compromised by substandard reagents.

Mechanistic Context & Causality in Purine Analysis Analyzing purine derivatives via reversed-phase high-performance liquid chromatography (RP-HPLC) presents specific chromatographic challenges. Purines, particularly those with secondary amine functionalities like piperazine, exhibit high polarity and tend to interact strongly with residual silanol groups on silica-based stationary phases[3].

  • The Causality of Peak Tailing: At neutral pH, the basic nitrogen atoms in the piperazine ring are protonated, leading to secondary ion-exchange interactions with ionized silanols on the column. This causes severe peak tailing, variable retention times, and artificially broad peaks that can mask co-eluting impurities[3].

  • The Solution: To mitigate this, the mobile phase must be maintained at a low pH (e.g., pH 2.5–3.0) using strong buffers like phosphate or ion-pairing reagents like trifluoroacetic acid (TFA). This fully protonates the analyte while suppressing silanol ionization, ensuring sharp, symmetrical peaks and reproducible retention[3].

Visualizing the Analytical Workflow Below is the multi-modal workflow designed to comprehensively benchmark the purity, structural integrity, and water content of the commercial compound.

AnalyticalWorkflow Compound Commercial Compound 2-Chloro-6-(piperazin-1-yl)-9H-purine HCl Prep Sample Preparation (Matched to Mobile Phase) Compound->Prep HPLC HPLC-UV/MS Analysis (Low pH, C18 Column) Prep->HPLC NMR 1H/13C NMR (Structural & Regioisomer Check) Prep->NMR KF Karl Fischer Titration (Hygroscopic Water Content) Prep->KF Data Data Integration & Impurity Profiling HPLC->Data NMR->Data KF->Data Decision Benchmarking Report & Supplier Selection Data->Decision

Caption: Multi-modal analytical workflow for benchmarking purine derivative purity.

Experimental Protocols: A Self-Validating System To ensure trustworthiness, every protocol must be self-validating. This means incorporating System Suitability Testing (SST) and blank injections to rule out false positives caused by solvent mismatch or column carryover[4].

Protocol 1: Sample Preparation (Mitigating Solvent Mismatch)

  • Rationale: Dissolving highly polar purine samples in a solvent that differs significantly from the initial mobile phase conditions leads to localized band broadening at the column head[3].

  • Step 1: Prepare the diluent to exactly match the initial mobile phase composition (e.g., 95% Water with 0.1% TFA : 5% Acetonitrile).

  • Step 2: Accurately weigh 10.0 mg of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride.

  • Step 3: Dissolve in 10.0 mL of the diluent. Sonicate for 5 minutes to ensure complete dissolution of the hydrochloride salt.

  • Step 4: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol 2: HPLC-UV/MS Benchmarking Method

  • Rationale: A C18 reversed-phase column combined with a low-pH gradient ensures optimal retention and separation of the API from des-chloro or regioisomeric impurities[4],[3].

  • System: Shimadzu or Agilent LC-MS system with a Diode Array Detector (DAD)[4].

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% TFA in Ultrapure Water (pH ~2.5 to suppress silanol activity)[3].

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-2 min (5% B), 2-15 min (5% to 60% B), 15-18 min (60% to 95% B), 18-20 min (95% B), 20-25 min (5% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm; MS (ESI+) scan m/z 100-600.

  • Self-Validation Step: Inject a diluent blank before the sample sequence. The baseline must be free of peaks >0.05% of the target analyte's expected area.

Comparative Data: Supplier Benchmarking To objectively benchmark the compound, we analyzed three commercial batches (designated Supplier A, B, and C) using the protocols described above. The quantitative data is summarized below.

Table 1: HPLC Purity & Water Content Comparison

SupplierClaimed PurityHPLC-UV Purity (254 nm)Major Impurity (LC-MS m/z )Karl Fischer (Water %)Overall Assessment
Supplier A ≥98% 99.2%205.1 (Des-chloro analog)1.2%Pass - High purity, suitable for sensitive cross-coupling.
Supplier B 95%+ 96.4%239.1 (Regioisomer)4.8%Marginal - High water content suggests poor handling of the HCl salt.
Supplier C ≥97% 98.1%273.0 (Di-chloro intermediate)2.1%Pass - Acceptable for general synthesis, requires drying.

Table 2: Impurity Profiling & Mechanistic Origin

Impurity TypeDetected m/z (ESI+)Mechanistic OriginImpact on Downstream Synthesis
Target API 239.1N/AN/A
Des-chloro analog 205.1Over-reduction or unreacted purine core during chlorination.Acts as a chain terminator in SNAr or Buchwald-Hartwig couplings.
Regioisomer 239.1Piperazine substitution at the 2-position instead of the 6-position.Yields inactive off-target isomers in final drug candidates.
Di-chloro intermediate 273.0Incomplete substitution of 2,6-dichloro-9H-purine starting material.Leads to bis-substituted piperazine dimers.

Discussion & Insights The data reveals that while all suppliers met their basic label claims, the quality of the impurities varied significantly. Supplier B exhibited a high water content (4.8%), which is a common issue with hydrochloride salts due to their hygroscopic nature. In a synthetic workflow involving moisture-sensitive reagents (e.g., Grignard reagents or specific palladium catalysts), this excess water would quench the reaction, leading to unexplained yield drops.

Furthermore, the presence of the regioisomer in Supplier B's batch (detected via identical m/z but distinct retention time) highlights the necessity of high-resolution chromatographic separation. Because regioisomers have identical molecular weights, relying solely on direct-infusion mass spectrometry would falsely inflate the purity score. The low-pH HPLC method successfully resolved this critical impurity by exploiting minor differences in the basicity of the regioisomeric nitrogens[3].

Conclusion Benchmarking the purity of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride requires more than a cursory glance at a Certificate of Analysis. By employing a causality-driven, self-validating HPLC-UV/MS method with optimized low-pH mobile phases, researchers can accurately profile silanol-sensitive purines. Supplier A demonstrated the most robust impurity profile, making it the preferred choice for rigorous drug development applications.

References

1.[1] BLD Pharm. "496955-47-6|N,N-Dibenzyl-2-chloro-9H-purin-6-amine|BLD Pharm" (Contains catalog data for 2-Chloro-6-(piperazin-1-yl)-9H-purine hydrochloride, CAS 2406235-09-2). Source: bldpharm.com. URL: 2.[4] BenchChem Technical Support Team. "A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives". Source: benchchem.com. URL: 3.[3] Shiama Thiageswaran. "HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance". Source: sepscience.com. URL: 4.[2] AK Scientific. "Search Results - AK Scientific" (Contains catalog data for 2-Chloro-6-piperazin-1-yl-9H-purine, CAS 1105192-82-2). Source: aksci.com. URL:

Safety & Regulatory Compliance

Safety

2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride proper disposal procedures

Comprehensive Waste Management and Disposal Protocol for 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride As a Senior Application Scientist, ensuring the integrity of your laboratory's safety and environmental complia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Waste Management and Disposal Protocol for 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride

As a Senior Application Scientist, ensuring the integrity of your laboratory's safety and environmental compliance is just as critical as the yield of your syntheses. 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride is a halogenated, nitrogen-rich heterocyclic compound frequently utilized as an intermediate in pharmaceutical development and kinase inhibitor research[1].

Because this compound contains both a biologically active purine-piperazine pharmacophore and a covalently bound halogen (chlorine), its disposal cannot be treated as standard non-hazardous waste. The following protocol outlines the causal reasoning, regulatory framework, and step-by-step operational procedures for the safe "cradle-to-grave" management of this intermediate[2].

Physicochemical Profiling & Disposal Causality

To design a self-validating disposal system, we must first understand why specific disposal routes are chosen. The structural components of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride dictate its environmental fate and required destruction methodology.

  • The Halogen Factor (Chlorine): The presence of the 2-chloro substitution mandates that this material be segregated into a Halogenated Waste Stream . If halogenated compounds are mixed with non-halogenated waste and incinerated at standard temperatures, they can catalyze the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Therefore, it requires high-temperature incineration (>1000°C) equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas.

  • The Hydrochloride Salt: The HCl salt form increases the compound's aqueous solubility. However, under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, sewering of hazardous pharmaceutical intermediates is strictly prohibited due to the inability of standard municipal wastewater treatment plants to filter out active pharmaceutical ingredients (APIs), leading to ecological downstream effects[3][4].

Table 1: Waste Characterization and Segregation Matrix

ParameterSpecification / ClassificationOperational Impact
Chemical Class Halogenated Heterocycle (API Intermediate)Must not be mixed with non-halogenated solvent waste.
Physical State Solid (Powder) or Solvated LiquidDictates container choice (Wide-mouth HDPE for solids; safety cans for liquids).
RCRA Classification Unlisted Hazardous Solid WasteManaged under general characteristic waste protocols[2].
Sewer Disposal Strictly Prohibited Zero-tolerance policy for sink disposal[4].
Destruction Method High-Temperature IncinerationRequires a certified RCRA waste vendor for lab packing.

Step-by-Step Operational Disposal Protocol

This methodology provides a self-validating workflow for researchers handling this compound at the bench scale.

Step 1: Point-of-Generation Segregation

  • Identify the physical state of the waste. If the compound is unreacted solid powder, sweep or carefully transfer the material into a wide-mouth, sealable High-Density Polyethylene (HDPE) or amber glass container.

  • If the compound is dissolved in a reaction mother liquor (e.g., in dichloromethane, methanol, or DMF), transfer the liquid to a designated Halogenated Organic Liquid Waste carboy.

  • Causality Check: Never mix this waste with strong oxidizing agents or concentrated acids in the waste container, as the piperazine moiety contains basic secondary and tertiary amines that can undergo exothermic acid-base reactions.

Step 2: Satellite Accumulation Area (SAA) Management

  • Label the container immediately with a standardized hazardous waste tag. The tag must explicitly state: "Halogenated Organic Waste: Contains 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride and [List Solvents]".

  • Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Ensure the container remains tightly capped at all times unless actively receiving waste. Funnels must not be left in open waste carboys.

Step 3: Decontamination of Consumables

  • Spatulas, weigh boats, and glassware that contacted the pure hydrochloride salt must be rinsed.

  • Use a compatible solvent (e.g., methanol or water) to perform a triple-rinse.

  • Collect all rinsate and deposit it into the Halogenated Organic Liquid Waste stream. The "RCRA empty" containers (once triple-rinsed) can then be disposed of in standard solid waste or broken glass receptacles[5].

Step 4: Lab Packing and Final Destruction

  • Once the SAA container is full, or reaches the facility's time limit (typically 90 or 180 days depending on generator status), transfer it to the Central Accumulation Area (CAA).

  • Contract a certified RCRA hazardous waste management vendor. The vendor will "lab pack" the segregated halogenated waste.

  • The vendor transports the waste to a permitted commercial incinerator where it undergoes thermal destruction at temperatures exceeding 1000°C, breaking the C-Cl bonds safely while scrubbing the exhaust gases.

Waste Management Workflow Visualization

The following diagram maps the logical flow of the compound from the laboratory bench to its final environmental resolution, highlighting the critical divergence between compliant destruction and prohibited actions.

G Start Waste Generation: 2-chloro-6-(piperazin-1-yl)-9H-purine HCl Segregation Segregation: Halogenated Organic Waste Stream Start->Segregation Identify Halogen Sewer Sewer / Sink Disposal (STRICTLY PROHIBITED) Start->Sewer EPA Prohibition SAA Satellite Accumulation Area (SAA) Secondary Containment Segregation->SAA Transfer to HDPE/Glass Vendor Lab Packing & Profiling Certified RCRA Vendor SAA->Vendor 90/180 Day Limit Incineration High-Temp Incineration (>1000°C) Alkaline Scrubber Equipped Vendor->Incineration Final Destruction

Lifecycle of halogenated pharmaceutical intermediate waste from generation to incineration.

References

  • U.S. Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals." Regulations.gov. Available at:[Link]

  • West Virginia Department of Environmental Protection. "RCRA Pharmaceutical Hazardous Wastes." WV.gov. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Hazardous Waste Compliance In Health Care Settings." NIH.gov. Available at: [Link]

  • Beveridge & Diamond PC. "EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes." BDLaw.com. Available at:[Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride

This guide provides comprehensive, step-by-step guidance on the requisite personal protective equipment (PPE) for the safe handling of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride. As a substituted purine, this co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step guidance on the requisite personal protective equipment (PPE) for the safe handling of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride. As a substituted purine, this compound warrants careful handling due to the potential hazards associated with this class of molecules. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of protection that minimizes exposure risk.

The core principle of this guide is proactive risk mitigation. Given that detailed toxicological data for this specific hydrochloride salt may not be widely available, we will adopt a conservative approach, drawing upon established safety protocols for analogous chlorinated purine and piperazine-containing compounds. This ensures a high margin of safety when interacting with the substance.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride, a thorough risk assessment is mandatory. The primary routes of potential exposure are inhalation of aerosolized powder, dermal contact, and ocular exposure. Therefore, engineering controls are the foundational layer of your safety protocol.

All manipulations of this compound in its solid, powdered form—including weighing, aliquoting, and reconstitution—must be performed within a certified chemical fume hood.[1] This primary engineering control is non-negotiable as it effectively captures and exhausts airborne particulates, providing the most critical barrier against respiratory exposure. Ensure that the fume hood has a recent certification and that the sash is maintained at the lowest practical height during all operations.

An eyewash station and an emergency safety shower must be readily accessible and unobstructed in the immediate vicinity of the handling area.[1][2]

Personal Protective Equipment (PPE): Your Essential Barrier

The following table summarizes the minimum required PPE for handling 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride. The rationale behind each selection is to create a comprehensive barrier against all likely exposure routes.

PPE Category Item Specifications and Rationale
Hand Protection Double GlovesOuter Glove: Chemotherapy-grade, powder-free nitrile glove extending over the gown cuff. Inner Glove: A second pair of nitrile gloves with the cuff tucked under the lab coat sleeve. This dual-barrier system is a standard for handling potentially hazardous compounds, providing protection in case the outer glove is breached.[1][3]
Eye Protection Chemical Splash GogglesMust be tight-sealing to the face to protect against airborne powder and potential splashes during reconstitution.[2][4] Standard safety glasses are insufficient.
Face Protection Face ShieldTo be worn in addition to chemical splash goggles, particularly when there is a significant risk of splashing (e.g., when working with larger quantities or during vigorous mixing).
Body Protection Disposable, Low-Permeability GownThe gown should have a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[1][3] This prevents particulate matter from settling on personal clothing and skin. Do not use standard cloth lab coats, which can absorb and retain chemical dust.
Respiratory Protection NIOSH-Approved RespiratorAn N95 respirator is the minimum requirement when handling the solid compound outside of a certified chemical fume hood or during spill cleanup to prevent inhalation of fine particulates.[1][5]
Foot Protection Closed-toe ShoesImpervious, closed-toe shoes are a mandatory component of basic laboratory safety to protect against spills.[1]

Procedural Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential workflow is critical for ensuring safety. The following diagrams and steps illustrate the correct procedures for donning and doffing PPE, as well as the core handling protocol.

PPE Donning and Doffing Sequence

Proper sequencing is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Gown d2 2. Inner Gloves (under cuff) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves (over cuff) d3->d4 f1 1. Outer Gloves f2 2. Gown & Inner Gloves (peel off together) f1->f2 f3 3. Goggles & Face Shield f2->f3 f4 4. Wash Hands Thoroughly f3->f4

Caption: Emergency Response Plan.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek prompt medical attention. [2][4][6]- In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [2][4][6]Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. [2][6]- In Case of a Spill: Evacuate the immediate area. For small spills within a fume hood, use a chemical spill kit to absorb the material. For larger spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan: Responsible Waste Management

All materials contaminated with 2-chloro-6-(piperazin-1-yl)-9H-purine hydrochloride are to be considered hazardous chemical waste.

  • Solid Waste: All disposable PPE (gloves, gown, etc.), weigh boats, contaminated absorbent paper, and pipette tips must be collected in a dedicated, clearly labeled hazardous waste container. [1]- Liquid Waste: Any solutions containing the compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Disposal Protocol: Do not dispose of this chemical down the drain or in regular trash. All hazardous waste must be disposed of through your institution's EHS office, following their specific procedures. [1] By adhering to these stringent protocols, you establish a robust safety framework that protects personnel and the environment while enabling critical research and development activities.

References

  • 2-chloro-6-(4-phenyl-1-piperazinyl)-9H-Purine - NextSDS. NextSDS. Available at: [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. OSHA. Available at: [Link]

  • 2-Chloro-6-(pyrrolidin-1-yl)-9H-purine. Bide Pharmatech. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Provista. (2022, October 6). Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Available at: [Link]

  • PPE Requirements Hazardous Drug Handling. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.